5-bromoisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
5-bromo-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKIWLFJYNMJPEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CNC2=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440376 | |
| Record name | 5-bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190777-77-6 | |
| Record name | 5-Bromo-1(2H)-isoquinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=190777-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromoisoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50440376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,2-dihydroisoquinolin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 5-Bromoisoquinolin-1(2H)-one from 5-Bromoisoquinoline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-bromoisoquinolin-1(2H)-one from 5-bromoisoquinoline. This transformation is a key step in the synthesis of various pharmaceutical compounds and complex organic molecules. This document details the primary synthetic methodology, including a thorough experimental protocol, and presents relevant quantitative and characterization data.
Introduction
This compound is a valuable synthetic intermediate characterized by the presence of a bromine atom on the benzene ring and a lactam functionality in the heterocyclic ring. This substitution pattern allows for diverse subsequent chemical modifications, making it a crucial building block in medicinal chemistry and materials science. The synthesis from the readily available 5-bromoisoquinoline is a common and practical approach.
Primary Synthetic Pathway: N-Oxidation and Rearrangement
The most established and widely reported method for the conversion of 5-bromoisoquinoline to this compound involves a two-step sequence:
-
N-Oxidation: The nitrogen atom of the isoquinoline ring is oxidized to form the corresponding N-oxide.
-
Rearrangement and Hydrolysis: The N-oxide undergoes a rearrangement, typically induced by acetic anhydride, followed by hydrolysis to yield the desired isoquinolin-1(2H)-one.
This pathway is efficient and provides good yields of the target compound.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound from 5-bromoisoquinoline.
Synthesis of the Starting Material: 5-Bromoisoquinoline
For a comprehensive guide, the synthesis of the starting material, 5-bromoisoquinoline, is first detailed.
Reaction: Bromination of Isoquinoline
Reagents and Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS)
-
Aqueous Ammonia (25%)
-
Diethyl Ether
-
Sodium Hydroxide (1M aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Dry ice-acetone bath
-
Standard laboratory glassware and purification apparatus
Procedure:
-
A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, internal thermometer, and an addition funnel is charged with 340 mL of concentrated sulfuric acid and cooled to 0°C.
-
Isoquinoline (44.0 g, 330 mmol) is added slowly to the stirred acid, ensuring the internal temperature remains below 30°C.
-
The resulting solution is cooled to -25°C using a dry ice-acetone bath.
-
N-Bromosuccinimide (64.6 g, 363 mmol) is added portion-wise, maintaining the internal temperature between -22 and -26°C.
-
The reaction mixture is stirred at -22 ± 1°C for 2 hours and then at -18 ± 1°C for an additional 3 hours.
-
The reaction mixture is then carefully poured onto 1.0 kg of crushed ice.
-
The pH of the resulting mixture is adjusted to 9.0 with 25% aqueous ammonia, keeping the temperature below 25°C.
-
The alkaline suspension is extracted with diethyl ether (3 x 200 mL).
-
The combined organic layers are washed with 1M NaOH (200 mL) and water (200 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation under reduced pressure to yield 5-bromoisoquinoline as a white solid.[1]
Synthesis of this compound
Step 1: N-Oxidation of 5-Bromoisoquinoline
Reagents and Materials:
-
5-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated brine
-
Anhydrous magnesium sulfate
Procedure:
-
Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).[2]
-
m-CPBA (9.28 g, 35.0 mmol) is added to the solution.[2]
-
The mixture is stirred at room temperature for 30 minutes.[2]
-
The reaction mixture is diluted with chloroform and washed with a saturated sodium bicarbonate aqueous solution and saturated brine.[2]
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude 5-bromoisoquinoline N-oxide.[2]
Step 2: Rearrangement and Hydrolysis to this compound
Reagents and Materials:
-
Crude 5-bromoisoquinoline N-oxide
-
Acetic anhydride
-
Sodium hydroxide (2.0 mol/L aqueous solution)
-
Hydrochloric acid (2.0 mol/L aqueous solution)
Procedure:
-
The residue obtained from the N-oxidation step is dissolved in acetic anhydride (78.0 mL) and stirred for 1 hour under reflux.[2]
-
The reaction mixture is concentrated under reduced pressure.[2]
-
A 2.0 mol/L sodium hydroxide aqueous solution (156 mL) is added to the residue, and the mixture is stirred for 2 hours under reflux.[2]
-
The reaction mixture is cooled to room temperature and neutralized with a 2.0 mol/L hydrochloric acid aqueous solution.[2]
-
The precipitated crystals are collected by filtration and dried under reduced pressure to give this compound.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromoisoquinoline | [2] |
| Product | This compound | [2] |
| Yield | 43% (over two steps) | [2] |
| Purity (NMR) | ≥95.0% | |
| Molecular Formula | C₉H₆BrNO | |
| Molecular Weight | 224.05 g/mol | [2] |
| Appearance | Light yellow to brown solid |
Characterization Data
Characterization of the final product is crucial for confirming its identity and purity.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum should be consistent with the structure of this compound.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (m/z = 224.05).
Alternative Synthetic Strategies
While the N-oxidation and rearrangement pathway is the most direct approach from 5-bromoisoquinoline, other methods exist for the synthesis of the isoquinolin-1(2H)-one core structure. These include:
-
Palladium-catalyzed C-H activation: This modern approach involves the coupling of benzamides with α-bromo ketones to construct the isoquinolin-1(2H)-one skeleton.
-
Cyclization of 2-alkynyl benzyl azides: Palladium-catalyzed cyclization can selectively produce 4-bromoisoquinolones under specific conditions.[2]
These alternative methods can be valuable for accessing a wider range of substituted isoquinolin-1(2H)-ones.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the synthetic pathway and the logical workflow of the process.
Caption: Synthetic pathway from 5-bromoisoquinoline to this compound.
Caption: Experimental workflow for the synthesis and analysis of the target compound.
Conclusion
This technical guide has outlined a reliable and well-documented method for the synthesis of this compound from 5-bromoisoquinoline. The provided experimental protocol, along with the quantitative and characterization data, offers a solid foundation for researchers in the field of organic synthesis and drug development. The inclusion of alternative synthetic strategies and visual diagrams of the workflow and chemical pathway aims to provide a comprehensive and user-friendly resource.
References
chemical properties and structure of 5-bromoisoquinolin-1(2H)-one
An In-depth Technical Guide to 5-Bromoisoquinolin-1(2H)-one: Chemical Properties, Structure, and Synthesis
Introduction
This compound is a heterocyclic organic compound built upon the isoquinolinone scaffold. This core structure is of significant interest to researchers and drug development professionals, primarily due to its prevalence in a class of targeted cancer therapies known as PARP (Poly(ADP-ribose) polymerase) inhibitors. Molecules like olaparib, niraparib, and rucaparib, which feature related structural motifs, have revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[1][2][3] The bromine atom at the 5-position serves as a crucial functional handle, enabling further chemical modifications through cross-coupling reactions to explore structure-activity relationships and develop novel therapeutic agents.[4][5] This guide provides a comprehensive overview of the chemical properties, structural features, and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is a yellow solid at room temperature.[6] Its key chemical and physical properties are summarized in the table below, based on compiled data and computational predictions.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₆BrNO | [7] |
| Molecular Weight | 224.05 g/mol | [7] |
| CAS Number | 190777-77-6 | [7] |
| Appearance | Yellow Solid | [6] |
| Boiling Point | 443.1 °C at 760 mmHg (Predicted) | [7] |
| Density | 1.62 g/cm³ (Predicted) | [7] |
| Flash Point | 221.8 °C (Predicted) | [7] |
| XLogP3 | 2 | [8] |
| Topological Polar Surface Area | 29.1 Ų | [8] |
| Hydrogen Bond Donor Count | 1 | [8] |
| Hydrogen Bond Acceptor Count | 1 | [8] |
| Monoisotopic Mass | 222.96328 Da | [9] |
Note: Many physical properties, such as boiling point and density, are computationally predicted values.
Chemical Structure
The structure of this compound consists of a bicyclic system where a benzene ring is fused to a pyridinone ring. The bromine atom is substituted at position 5 of the isoquinoline ring system. The presence of the lactam (cyclic amide) functional group allows for tautomerization to its aromatic alcohol form, 5-bromo-1-hydroxyisoquinoline, although it predominantly exists in the keto form.
Structural Identifiers:
-
IUPAC Name: 5-bromo-2H-isoquinolin-1-one[7]
-
SMILES: C1=CC2=C(C=CNC2=O)C(=C1)Br[7]
-
InChI: InChI=1S/C9H6BrNO/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,(H,11,12)[7]
-
InChIKey: UKIWLFJYNMJPEG-UHFFFAOYSA-N[7]
While a specific single-crystal X-ray crystallography study for this compound is not publicly available, the fused aromatic and heterocyclic rings are expected to be nearly coplanar.[4] Intermolecular interactions in the solid state would likely be dominated by hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen of a neighboring molecule.[4]
Experimental Protocols
Detailed experimental procedures for the synthesis, purification, and characterization of this compound have been reported.
Synthesis Methodologies
Two primary routes for the synthesis of this compound are outlined below. The following diagram illustrates the general workflow for synthesis and purification.
Protocol 1: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one [6]
This method involves the oxidation of the corresponding dihydroisoquinolinone.
-
Reaction Setup: A mixture of 5-bromo-3,4-dihydro-2H-isoquinolin-l-one (4.3 g, 18.9 mmol) and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol) in 1,4-dioxane (76 mL) is prepared in a suitable reaction vessel.
-
Reaction Conditions: The mixture is stirred at 100 °C for 24 hours.
-
Workup: The reaction mixture is cooled and the solvent is removed by evaporation under reduced pressure.
-
Extraction: The residue is taken up in ethyl acetate (500 mL) and washed with 10% aqueous sodium hydroxide (2 x 500 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 300 mL).[6]
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography using a dichloromethane:methanol solvent gradient (from 99:1 to 96:4) to yield the title compound as a yellow solid (1.49 g, 35% yield).[6]
Protocol 2: Oxidation of 5-Bromoisoquinoline [8]
This method starts from the fully aromatic 5-bromoisoquinoline.
-
Reaction Setup: Commercially available 5-bromoisoquinoline (4.85 g, 23.3 mmol) is dissolved in dichloromethane (78 mL).
-
Reaction Conditions: meta-Chloroperoxybenzoic acid (m-CPBA) (9.28 g, 35.0 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Intermediate Processing: The reaction mixture is processed through subsequent steps involving acetic anhydride and sodium hydroxide hydrolysis to form the desired 1(2H)-one structure.[8] (Note: The source provides a truncated protocol; detailed intermediate steps are necessary for full replication).
-
Purification: The final product is purified by flash chromatography.[8]
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques.
-
Liquid Chromatography-Mass Spectrometry (LCMS): The compound's purity can be assessed by LCMS. A reported analysis showed 94% purity with a retention time (Rt) of 1.243 minutes.[6]
-
Electrospray Mass Spectrometry (ESMS): ESMS is used to confirm the molecular weight. The compound shows a molecular ion peak at m/z 224 [M+H]⁺.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure. While specific peak assignments are not detailed in the available literature, a reference spectrum is available for comparison.[10]
Biological Context: The Role of the Isoquinolinone Scaffold as PARP Inhibitors
The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, most notably for its role in the development of PARP inhibitors.[1] Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[12]
In cancer cells that have a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs)—for example, due to mutations in BRCA1 or BRCA2 genes—the inhibition of PARP becomes synthetically lethal. When PARP is inhibited, the SSBs that normally occur are not repaired. During DNA replication, these unrepaired SSBs are converted into toxic DSBs. In normal cells, these DSBs would be repaired by the HR pathway. However, in HR-deficient cancer cells, these DSBs cannot be repaired, leading to genomic instability and cell death.
The diagram below illustrates this mechanism of action, which is the foundational principle for using PARP inhibitors in BRCA-mutated and other HR-deficient cancers.
References
- 1. PARP Inhibition in the Ovarian Cancer Patient: Current Approvals and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curetoday.com [curetoday.com]
- 3. First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open - Cancer Horizons round-table discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound | 190777-77-6 [chemicalbook.com]
- 7. americanelements.com [americanelements.com]
- 8. echemi.com [echemi.com]
- 9. 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound(190777-77-6) 1H NMR spectrum [chemicalbook.com]
- 11. edu.rsc.org [edu.rsc.org]
- 12. PARP Inhibitors as Initial Treatment for Ovarian Cancer - NCI [cancer.gov]
Spectroscopic Profile of 5-bromoisoquinolin-1(2H)-one: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromoisoquinolin-1(2H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document presents a compilation of mass spectrometry, infrared, and nuclear magnetic resonance spectroscopic data, alongside detailed experimental protocols.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of directly published experimental spectra for this specific molecule, the nuclear magnetic resonance (NMR) and infrared (IR) data are predicted based on established principles of spectroscopy and analysis of structurally related compounds.
Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (ESI) |
| Mass Analyzed | Positive Ion |
| Molecular Ion | m/z 224 [M+H]⁺ |
| Molecular Formula | C₉H₆BrNO |
| Exact Mass | 222.96 g/mol |
Table 1: Mass Spectrometry data for this compound.[1]
Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10.5-11.5 | br s | - | N-H |
| ~7.8-8.0 | d | ~8.0 | H-8 |
| ~7.6-7.7 | d | ~8.0 | H-6 |
| ~7.4-7.5 | t | ~8.0 | H-7 |
| ~7.1-7.2 | d | ~7.5 | H-4 |
| ~6.5-6.6 | d | ~7.5 | H-3 |
Table 2: Predicted ¹H NMR data for this compound.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-1 (C=O) |
| ~140 | C-8a |
| ~135 | C-7 |
| ~130 | C-4a |
| ~128 | C-6 |
| ~127 | C-8 |
| ~120 | C-5 |
| ~118 | C-4 |
| ~105 | C-3 |
Table 3: Predicted ¹³C NMR data for this compound.
Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium | N-H stretch |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1660 | Strong | C=O stretch (amide) |
| ~1600, ~1480 | Medium | C=C aromatic ring stretch |
| ~1300 | Medium | C-N stretch |
| ~800-750 | Strong | C-H out-of-plane bend |
| ~600-500 | Medium | C-Br stretch |
Table 4: Predicted IR data for this compound.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-15 mg of this compound is dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 1.0 s.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: 0-220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 2.0 s.
-
Temperature: 298 K.
-
-
Data Processing: The free induction decay (FID) is Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is finely ground with potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the KBr pellet holder is recorded.
-
The sample pellet is placed in the holder, and the sample spectrum is recorded.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
Instrumentation: An electrospray ionization time-of-flight (ESI-TOF) mass spectrometer is utilized.
-
Data Acquisition:
-
Ionization Mode: Positive ion electrospray.
-
Capillary Voltage: 3.5 kV.
-
Sampling Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions. The presence of bromine is confirmed by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks in an approximate 1:1 ratio).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
The Solubility Profile of 5-Bromoisoquinolin-1(2H)-one: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the solubility of 5-bromoisoquinolin-1(2H)-one in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the available solubility data, presents detailed experimental protocols for solubility determination, and offers a framework for systematic solubility analysis.
Introduction to this compound
This compound is a heterocyclic organic compound with the chemical formula C₉H₆BrNO.[1] It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds.[2][3][4] The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, enabling the synthesis of a diverse range of substituted isoquinolinone derivatives.[5] Understanding the solubility of this compound is critical for its effective use in synthetic chemistry, purification processes, and for the formulation of potential drug candidates.
Qualitative Solubility of Related Compounds
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, the solubility of structurally similar compounds can provide valuable insights. For instance, 5-bromo-1-chloroisoquinoline is reported to be very soluble in N,N-Dimethylformamide (DMF), soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[6] Another related compound, ethyl 5-bromoisoquinoline-1-carboxylate, is noted to be soluble in organic solvents such as chloroform and methanol.[7] These observations suggest that this compound is likely to exhibit greater solubility in polar aprotic and polar protic organic solvents compared to nonpolar solvents and water.
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is presented below. This protocol is adapted from established methods for organic compound solubility testing.[8][9][10]
Materials and Equipment
-
This compound (solid)
-
A selection of common laboratory solvents (e.g., Water, Ethanol, Methanol, Acetone, Acetonitrile, Dichloromethane, Chloroform, Ethyl Acetate, Hexane, Toluene, Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.
-
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C) and shake for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to further separate the undissolved solid from the supernatant.
-
-
Sample Dilution and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Data Presentation: A Template for Solubility Profiling
The following table provides a structured template for summarizing the experimentally determined solubility of this compound in various solvents.
| Solvent Classification | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |
| Polar Protic | Water | 25 | e.g., Practically insoluble | ||
| Methanol | 25 | ||||
| Ethanol | 25 | ||||
| Isopropanol | 25 | ||||
| Acetic Acid | 25 | e.g., Sparingly soluble | |||
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 25 | |||
| N,N-Dimethylformamide (DMF) | 25 | e.g., Very soluble | |||
| Acetonitrile | 25 | ||||
| Acetone | 25 | ||||
| Nonpolar | Dichloromethane (DCM) | 25 | |||
| Chloroform | 25 | e.g., Very slightly soluble | |||
| Ethyl Acetate | 25 | ||||
| Toluene | 25 | ||||
| Hexane | 25 |
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
References
- 1. americanelements.com [americanelements.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Buy Ethyl 5-Bromoisoquinoline-1-carboxylate [smolecule.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
- 10. scribd.com [scribd.com]
The Multifaceted Biological Potential of Isoquinolinone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] This technical guide provides an in-depth overview of the significant potential of isoquinolinone derivatives in various therapeutic areas, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This document is intended to serve as a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid in the research and development of novel isoquinolinone-based therapeutics.
Anticancer Activity
Isoquinolinone derivatives have emerged as a promising class of compounds in oncology research, exhibiting potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[3][5]
Quantitative Anticancer Data
The anticancer efficacy of isoquinolinone derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) against various human cancer cell lines. The following tables summarize the reported activities of several derivatives.
Table 1: Anticancer Activity of Selected Isoquinolinone Derivatives (IC50/GI50)
| Compound/Derivative Class | Cancer Cell Line(s) | IC50/GI50 (µM) | Reference(s) |
| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-60 Panel Average | lgGI50 = -5.18 | [6] |
| Narciclasine | NCI-60 Panel Average | 0.046 | [6] |
| Benzo[7][8]indolo[3,4-c]isoquinolines (N-(3-morpholinopropyl)-substituted) | NCI-60 Panel Average | 0.039 (GI50) | [5] |
| 3-Aryl substituted isoquinolinones | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to doxorubicin | [6] |
| 2,3-Diaryl isoquinolinone derivatives | MCF-7 | Significant antiproliferative effects | [6] |
| 5H-benzo[9][10]imidazo[1,2-b]isoquinolin-1-one | Cdc25B Inhibition | 5.3 | [6] |
| Sulfonamido-TET ethyl acrylate | HCT116, CT26 | 0.48, 0.58 (24h); 0.23, 0.30 (48h) | [11] |
| Isoquinoline–hydrazinyl-thiazole hybrids (1a) | A549 | 1.43 | [11] |
| Thienoisoquinoline derivative 35 | HepG2 | 168.59 | [11] |
| Lamellarin D | Various | 0.038 - 0.110 | [12] |
| Lamellarins 6 and 7 | A549 | 0.008, 0.005 | [12] |
Mechanisms of Anticancer Action
The anticancer effects of isoquinolinone derivatives are mediated through multiple mechanisms, including:
-
Inhibition of Topoisomerases: Certain derivatives can inhibit topoisomerase I and II, enzymes crucial for DNA replication and transcription, leading to DNA damage and cell death.[1][5]
-
Induction of Apoptosis: Many isoquinolinone compounds trigger programmed cell death by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c and caspase activation.[3][13]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing cancer cell proliferation.[5][13]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives induce apoptosis through the generation of intracellular ROS, which can trigger signaling pathways like the c-Jun N-terminal kinase (JNK) pathway.[1][3]
-
Inhibition of Signaling Pathways: Isoquinolinone derivatives have been shown to inhibit key cancer-related signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK.[3][5]
Key Signaling Pathways in Anticancer Activity
The following diagrams illustrate some of the key signaling pathways targeted by isoquinolinone derivatives in cancer cells.
Anti-inflammatory Activity
Isoquinolinone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating various inflammatory diseases.[14][15] Their primary mechanism of action often involves the inhibition of pro-inflammatory signaling pathways.
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Selected Isoquinolinone Derivatives
| Compound/Derivative | Assay/Target | IC50 (µM) | Reference(s) |
| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide (HSR1101) | Suppression of IL-6, TNF-α, and NO production | Potent suppression | [14] |
| Epiberberine | Urease Inhibition (HPU) | 3.0 | [16] |
| Epiberberine | Urease Inhibition (JBU) | 2.3 | [16] |
| Piperlongumine A | NO production in LPS-stimulated RAW 264.7 cells | 0.97 | [17] |
Mechanism of Anti-inflammatory Action
A key mechanism underlying the anti-inflammatory effects of isoquinolinone derivatives is the inhibition of the NF-κB signaling pathway.[14][15] This pathway plays a central role in regulating the expression of genes involved in inflammation, including cytokines, chemokines, and enzymes like iNOS and COX-2.[15] Some derivatives also inhibit the phosphorylation of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB.[14]
NF-κB Signaling Pathway in Inflammation
The following diagram illustrates the inhibition of the NF-κB signaling pathway by isoquinolinone derivatives.
Antimicrobial Activity
A growing body of evidence highlights the potent antimicrobial activity of isoquinolinone derivatives against a range of pathogens, including drug-resistant strains.[18][19]
Quantitative Antimicrobial Data
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC).
Table 3: Antimicrobial Activity of Selected Isoquinolinone Derivatives (MIC)
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Tricyclic Isoquinolines (8d) | Staphylococcus aureus, Enterococcus faecium | 16, 128 | [20] |
| Tricyclic Isoquinolines (8f) | S. aureus, Streptococcus pneumoniae, E. faecium | 32, 32, 64 | [20] |
| Alkynyl Isoquinolines (HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRE) | 4 - 16 | [19] |
| (+)-actinodaphnine, (+)-N-Me-actinodaphnine, (+)-anonaine, (-)-xylopine, (-)-N-Me-xylopine MeI | Bacillus cereus, Micrococcus sp., S. aureus | ≥ 50 | [21] |
| Pyrimido-Isoquinolin-Quinone Derivatives (33-35, 42) | MRSA, MSSA | 2 | [22] |
Mechanism of Antimicrobial Action
The mechanisms of antimicrobial action for isoquinolinone derivatives are still under investigation but are thought to involve the disruption of essential bacterial processes. For instance, some derivatives may interfere with cell wall and nucleic acid biosynthesis.[18] The ability of certain alkynyl isoquinolines to overcome resistance to fluoroquinolones suggests a novel mechanism of action.[18]
Neuroprotective Effects
Isoquinolinone derivatives have also shown promise in the field of neuropharmacology, with several compounds demonstrating neuroprotective effects in various models of neuronal injury.[7][23]
Quantitative Neuroprotective Data
The neuroprotective activity is often quantified by the half-maximal effective concentration (EC50) or the concentration required to inhibit a toxic effect (IC50).
Table 4: Neuroprotective Activity of Selected Isoquinolinone Derivatives
| Compound/Derivative | Model/Target | IC50/EC50 (µM) | Reference(s) |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 Inhibition | 0.45 (IC50) | [7] |
| 5-hydroxy TIQ-A derivative | PARP-1 Inhibition | 0.39 (IC50) | [7] |
| 5-methoxy TIQ-A derivative | PARP-1 Inhibition | 0.21 (IC50) | [7] |
| TIQ-A | OGD-induced neuronal death | 0.15 (IC50) | [7] |
| N-Methyl-(R)-salsolinol (NMSAL) | SH-SY5Y cell viability (toxicity) | 864 (IC50) | [24] |
Mechanism of Neuroprotective Action
A significant mechanism of neuroprotection for some isoquinolinone derivatives is the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).[7] Excessive activation of PARP-1 in response to neuronal injury can lead to cellular energy depletion and cell death. By inhibiting PARP-1, these compounds can preserve cellular energy levels and reduce neuronal damage.[7] Other neuroprotective mechanisms may include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[22]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of isoquinolinone derivatives.
General Experimental Workflow
The following diagram outlines a typical workflow for the discovery and evaluation of novel isoquinolinone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9][25]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[26]
-
Compound Treatment: Treat the cells with serial dilutions of the isoquinolinone derivative for a specified duration (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.[9][25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.[3]
Topoisomerase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.[1][5]
Protocol (DNA Relaxation Assay):
-
Reaction Setup: In a microcentrifuge tube, combine a reaction buffer, ATP, and supercoiled plasmid DNA.[5]
-
Compound Addition: Add the desired concentration of the isoquinolinone derivative or a vehicle control.[5]
-
Enzyme Addition: Initiate the reaction by adding purified Topoisomerase II enzyme.[5]
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS).
-
Gel Electrophoresis: Separate the DNA forms (supercoiled vs. relaxed) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. An effective inhibitor will prevent the relaxation of the supercoiled DNA.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[27]
Protocol (Broth Microdilution Method):
-
Compound Dilution: Prepare two-fold serial dilutions of the isoquinolinone derivative in a 96-well microtiter plate containing sterile broth.[27]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., matching a 0.5 McFarland standard).[27]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).[27]
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[27]
-
Result Interpretation: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[28]
Western Blot Analysis for NF-κB Signaling
Western blotting is used to detect specific proteins in a sample and can be used to analyze the activation of the NF-κB pathway.[7][29]
Protocol:
-
Cell Treatment and Lysis: Treat cells with the isoquinolinone derivative and/or an inflammatory stimulus (e.g., LPS). Lyse the cells to extract proteins.[29]
-
Protein Quantification: Determine the protein concentration of the lysates.[29]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[7]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[7]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB pathway proteins (e.g., p-p65, IκBα).[29]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.[29]
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[29]
-
Data Analysis: Quantify the band intensities to determine the relative protein levels.[29]
Conclusion
Isoquinolinone derivatives represent a versatile and highly promising class of compounds for the development of novel therapeutics. Their diverse biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, underscore their potential as lead compounds in drug discovery. The ability of these derivatives to modulate multiple, critical signaling pathways provides a strong rationale for their continued investigation and development. The protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals dedicated to unlocking the full therapeutic potential of this important class of molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Western Analysis of NF-kappaB Signaling Cascade Proteins | Bio-Techne [bio-techne.com]
- 3. benchchem.com [benchchem.com]
- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. fujc.pp.ua [fujc.pp.ua]
- 7. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. topogen.com [topogen.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. microbe-investigations.com [microbe-investigations.com]
- 19. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Screening of isoquinoline alkaloids and their derivatives for antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 24. Neuroprotective Activity of Enantiomers of Salsolinol and N-Methyl-(R)-salsolinol: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. texaschildrens.org [texaschildrens.org]
- 27. benchchem.com [benchchem.com]
- 28. m.youtube.com [m.youtube.com]
- 29. benchchem.com [benchchem.com]
5-Bromoisoquinolin-1(2H)-one: A Versatile Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromoisoquinolin-1(2H)-one is a heterocyclic compound of significant interest in the field of organic synthesis, particularly for the development of novel therapeutic agents. Its unique structural framework, featuring a bromine atom at the C5 position, provides a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The isoquinolin-1(2H)-one core is a recognized pharmacophore present in numerous biologically active molecules, most notably in the class of Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer drugs. This technical guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility as a key building block in drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| CAS Number | 190777-77-6 |
| Appearance | Yellow solid[1] |
| Boiling Point | 443.2 ± 45.0 °C (Predicted)[2] |
| Purity (LCMS) | 94%[1] |
| Mass Spectrometry (ESMS) | m/z 224 [M+H]⁺[1] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the protons on the isoquinolinone core. A publicly available ¹H NMR spectrum can be found for this compound[3].
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and the C-Br stretching vibration.
Synthesis of this compound
The synthesis of this compound can be achieved through the oxidation of its corresponding 3,4-dihydro derivative. A reliable method involves the use of 2,3-dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) as the oxidizing agent.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
5-Bromo-3,4-dihydroisoquinolin-1(2H)-one (4.3 g, 18.9 mmol)
-
2,3-Dicyano-5,6-dichloro-1,4-benzoquinone (DDQ) (8.6 g, 37.9 mmol)
-
1,4-Dioxane (76 mL)
-
Ethyl acetate
-
10% aqueous sodium hydroxide solution
-
Dichloromethane
-
Methanol
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and DDQ in 1,4-dioxane is stirred at 100 °C for 24 hours.
-
The reaction mixture is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with 10% aqueous sodium hydroxide solution.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography (eluent: dichloromethane/methanol gradient from 99:1 to 96:4) to afford this compound as a yellow solid.
Yield: 35% (1.49 g)[1]
Caption: Synthesis of this compound.
Applications in Organic Synthesis
The bromine atom at the C5 position of this compound serves as a key functional group for introducing molecular diversity through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly powerful tools in this context.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various boronic acids or esters. This reaction is instrumental in the synthesis of 5-aryl or 5-heteroaryl isoquinolin-1(2H)-ones.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
The vessel is flushed with an inert gas (e.g., argon or nitrogen).
-
The degassed solvent is added, and the mixture is heated to reflux with stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
Caption: Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond, providing access to a wide range of 5-amino-substituted isoquinolin-1(2H)-ones. This reaction is crucial for the introduction of various amine functionalities, which can significantly impact the biological activity of the resulting molecules.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Solvent (e.g., Dioxane)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound, the palladium precatalyst, the ligand, and the base.
-
The degassed solvent and the amine are added.
-
The reaction mixture is heated with stirring.
-
The reaction is monitored by TLC or LC-MS.
-
After completion, the mixture is cooled, and the product is isolated through extraction and purification by column chromatography.
Caption: Buchwald-Hartwig amination of this compound.
Application in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant efficacy in the treatment of cancers with deficiencies in the DNA repair pathway, such as those with BRCA1/2 mutations. The isoquinolin-1(2H)-one scaffold is a key structural motif in several potent PARP inhibitors. This compound has been identified as a potent inhibitor of PARP activity in vitro, highlighting its potential as a lead compound or a key intermediate in the development of new PARP inhibitors[4].
The synthesis of more complex PARP inhibitors can be envisioned starting from this compound, utilizing the cross-coupling reactions described above to introduce functionalities that enhance binding to the PARP enzyme.
Hypothetical Synthetic Pathway to a PARP Inhibitor
The following workflow illustrates a hypothetical pathway for the synthesis of a PARP inhibitor incorporating the 5-substituted isoquinolin-1(2H)-one core. This pathway demonstrates the strategic use of this compound as a starting material.
Caption: Hypothetical synthesis of a PARP inhibitor.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of the C-Br bond make it an ideal starting material for the synthesis of a diverse range of 5-substituted isoquinolin-1(2H)-one derivatives through robust and high-yielding cross-coupling reactions. The demonstrated potency of this compound as a PARP inhibitor underscores the importance of this scaffold in medicinal chemistry and drug discovery. The methodologies and data presented in this guide are intended to facilitate the work of researchers in harnessing the synthetic potential of this key intermediate for the development of novel and impactful molecules.
References
- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound(190777-77-6) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. From their initial discovery in the late 19th and early 20th centuries to their modern applications as potent therapeutic agents, the journey of substituted isoquinolinones is a testament to the evolution of organic synthesis and drug discovery. This technical guide provides a comprehensive overview of the discovery and history of substituted isoquinolinones, detailing key synthetic milestones, experimental protocols, and their impact on pharmacology.
Historical Perspective: From Coal Tar to Key Synthetic Methods
The story of the isoquinolinone scaffold is intrinsically linked to its parent heterocycle, isoquinoline. Isoquinoline was first isolated from coal tar in 1885 by Hoogewerf and van Dorp.[1] This discovery paved the way for the exploration of its derivatives, including the oxidized form, isoquinolinone. Early synthetic efforts were focused on the construction of the fundamental isoquinoline ring system.
Early Synthetic Strategies for the Isoquinoline Core
Several classical named reactions laid the groundwork for the synthesis of isoquinolines and, by extension, provided pathways to access isoquinolinones through subsequent oxidation or modification.
-
Bischler-Napieralski Reaction: Discovered in 1893, this reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines.[2]
-
Pomeranz-Fritsch Reaction: Also emerging in 1893, this method provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals.[3]
-
Pictet-Spengler Reaction: Developed in 1911, this reaction is a condensation of a β-arylethylamine with a carbonyl compound to yield a tetrahydroisoquinoline.[2]
While these methods were pivotal for the broader class of isoquinolines, the direct and efficient synthesis of the isoquinolinone scaffold with its characteristic carbonyl group required the development of more specialized methodologies.
The Dawn of Isoquinolinone Synthesis: Key Methodologies
The early 20th century saw the emergence of reactions specifically designed to produce the isoquinolinone core.
-
Gabriel-Colman Rearrangement: First described in 1900, this rearrangement reaction of a phthalimido ester with a strong base, such as an alkoxide, provides a direct route to 4-hydroxyisoquinolinones.[4][5] This reaction represented a significant step forward in accessing this particular subclass of substituted isoquinolinones.
-
Poindexter Synthesis: This method involves the addition of nitriles to o-tolylbenzamide dianions, followed by workup, to yield 3-substituted isoquinolones.[6][7] This was a key development in the ability to introduce substituents at the 3-position of the isoquinolinone ring.
The logical relationship between these early discoveries is illustrated in the following diagram.
Modern Synthetic Era: The Rise of Transition-Metal Catalysis
The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift in the synthesis of substituted isoquinolinones with the advent of transition-metal catalysis. These methods offer unprecedented efficiency, regioselectivity, and functional group tolerance. A multitude of strategies have been developed, often involving C-H activation/annulation cascades, providing access to a vast chemical space of substituted isoquinolinones.[8][9]
A general workflow for the synthesis of substituted isoquinolinones via a modern transition-metal-catalyzed approach is depicted below.
Experimental Protocols
Gabriel-Colman Rearrangement for 4-Hydroxyisoquinolinones
This protocol is a representative example of the Gabriel-Colman rearrangement.[4]
Materials:
-
Phthalimidoacetic acid ethyl ester
-
Sodium ethoxide
-
Absolute ethanol
-
Hydrochloric acid
Procedure:
-
Dissolve phthalimidoacetic acid ethyl ester in absolute ethanol.
-
Add a solution of sodium ethoxide in absolute ethanol to the reaction mixture.
-
Reflux the mixture for several hours.
-
Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the 4-hydroxyisoquinolinone.
Poindexter Synthesis of 3-Substituted Isoquinolinones
The following is a general procedure based on the Poindexter synthesis.[6]
Materials:
-
o-Toluamide
-
n-Butyllithium (n-BuLi) in hexanes
-
A nitrile (R-CN)
-
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride solution, saturated
Procedure:
-
Dissolve the o-toluamide in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add two equivalents of n-BuLi to form the dianion.
-
Add one equivalent of the desired nitrile (R-CN) to the reaction mixture and stir at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 3-substituted isoquinolinone.
Modern Palladium-Catalyzed Synthesis of 3,4-Substituted Hydroisoquinolones
This protocol is an example of a modern transition-metal-catalyzed approach.
Materials:
-
N-methoxybenzamide
-
2,3-Allenoic acid ester
-
Pd(CH₃CN)₂Cl₂
-
Ag₂CO₃
-
DIPEA
-
Toluene, anhydrous
Procedure:
-
To a reaction vessel under an inert atmosphere, add N-methoxybenzamide, 2,3-allenoic acid ester (3 equivalents), Ag₂CO₃ (2 equivalents), DIPEA (2 equivalents), and Pd(CH₃CN)₂Cl₂ (10 mol%).
-
Add anhydrous toluene to the mixture.
-
Heat the reaction mixture at 85 °C for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 3,4-substituted hydroisoquinolone.
Pharmacological Significance and Key Signaling Pathways
Substituted isoquinolinones have emerged as a class of compounds with significant therapeutic potential, notably as inhibitors of poly(ADP-ribose) polymerase (PARP) and as agents that interact with microtubules.
PARP Inhibition
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[10][11] Several isoquinolinone-based PARP inhibitors have been developed.
The signaling pathway of PARP inhibition is illustrated below.
Table 1: In Vitro Activity of Isoquinolinone-Based PARP Inhibitors
| Compound | Target | IC₅₀ (nM) | Cell Line | Cancer Type |
| Olaparib | PARP1 | 1.9 | - | - |
| Niraparib | PARP1 | 3.8 | - | - |
| Rucaparib | PARP1 | 1.4 | - | - |
| Talazoparib | PARP1 | 0.57 | - | - |
Note: IC₅₀ values can vary depending on the specific assay conditions.
Microtubule Dynamics
Microtubules are dynamic polymers essential for various cellular processes, including cell division. Certain substituted isoquinolinones have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis, making them promising anticancer agents.
The pathway of microtubule dynamics and its disruption is shown below.
Table 2: In Vitro Activity of Isoquinolinone-Based Microtubule Inhibitors
| Compound | IC₅₀ (µM) for Tubulin Polymerization Inhibition | Cell Line | Cancer Type |
| Compound 4c | 17 ± 0.3 | MDA-MB-231 | Breast Cancer |
| Colchicine (Reference) | - | MDA-MB-231 | Breast Cancer |
Note: Data for specific isoquinolinone compounds can be found in the cited literature.[12]
Conclusion
The journey of substituted isoquinolinones from their humble beginnings as derivatives of a coal tar isolate to their current status as a privileged scaffold in medicinal chemistry is a compelling narrative of scientific progress. The development of classical and, more recently, transition-metal-catalyzed synthetic methods has provided access to a vast and diverse range of these compounds. Their demonstrated efficacy as PARP inhibitors and microtubule-disrupting agents underscores their importance in the ongoing quest for novel therapeutics. This guide has provided a foundational understanding of the history, synthesis, and biological significance of substituted isoquinolinones, intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 3. Isoquinoline synthesis [quimicaorganica.org]
- 4. Gabriel colman rearrgment | PPTX [slideshare.net]
- 5. Gabriel–Colman rearrangement - Wikipedia [en.wikipedia.org]
- 6. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 11. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical and Computational-Based Studies of 5-bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 5-bromoisoquinolin-1(2H)-one. While specific computational research on this molecule is not extensively published, this guide leverages data from closely related analogs, particularly 5-bromoisoquinoline, to illustrate the application of these powerful techniques. This document outlines the synthesis, spectroscopic characterization, and potential biological activities of isoquinoline derivatives, with a focus on the in-silico methods that can be employed to predict and understand their physicochemical properties and structure-activity relationships. This includes a detailed look at Density Functional Theory (DFT) for geometry optimization and vibrational frequency analysis, as well as the application of molecular docking and quantitative structure-activity relationship (QSAR) studies in the context of drug discovery.
Introduction
The isoquinolin-1(2H)-one scaffold is a prominent structural motif in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities, including antitumor and antimicrobial effects.[1][2] The introduction of a bromine atom at the 5-position of this heterocyclic system, yielding this compound, is of significant interest for several reasons. The bromine atom can modulate the electronic properties of the molecule, influence its binding affinity to biological targets, and serve as a versatile synthetic handle for further structural modifications.
Theoretical and computational chemistry offer invaluable tools for the rational design and development of novel therapeutic agents based on the this compound core. These methods allow for the prediction of molecular properties, the elucidation of reaction mechanisms, and the exploration of interactions with biological macromolecules, thereby accelerating the drug discovery process.
Synthesis and Characterization
The synthesis of this compound has been reported, often proceeding through the dehydrogenation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. A common synthetic route involves the reaction of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one with an oxidizing agent such as 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in a suitable solvent like 1,4-dioxane at elevated temperatures.[3] The crude product is then purified using chromatographic techniques.[3]
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of this compound. A reported ¹H NMR spectrum provides key diagnostic signals for the protons on the isoquinoline ring system.[4]
2.1.2. Infrared (IR) Spectroscopy
Theoretical and Computational Studies
Computational chemistry provides a powerful avenue to investigate the structural and electronic properties of this compound. These studies can offer insights that are complementary to experimental data and can guide further research.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the electronic structure of molecules. It can be employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties.
3.1.1. Molecular Geometry Optimization
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable conformation. This is typically performed using a specific functional and basis set, for example, B3LYP with the 6-311++G(d,p) basis set.[5] While specific optimized geometry data for this compound is not available, a study on the closely related 5-bromoisoquinoline provides calculated bond lengths and angles, which can serve as a useful reference.[5]
Table 1: Selected Calculated Bond Lengths and Angles for 5-bromoisoquinoline (for illustrative purposes) [5]
| Parameter | Bond Length (Å) (B3LYP/6-311++G(d,p)) | Parameter | Bond Angle (°) (B3LYP/6-311++G(d,p)) |
| C1-N2 | 1.316 | C1-N2-C3 | 117.2 |
| N2-C3 | 1.371 | N2-C3-C4 | 123.7 |
| C3-C4 | 1.413 | C3-C4-C4a | 118.9 |
| C4-C4a | 1.411 | C4-C4a-C8a | 118.3 |
| C4a-C5 | 1.415 | C4a-C5-C6 | 121.2 |
| C5-Br | 1.897 | C4a-C5-Br | 119.2 |
| C5-C6 | 1.385 | C6-C5-Br | 119.6 |
Note: This data is for 5-bromoisoquinoline and is presented to illustrate the type of information obtained from DFT calculations. The presence of the carbonyl group and the N-H proton in this compound would lead to different values.
3.1.2. Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency calculation is typically performed at the same level of theory. This serves two main purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. A study on 5-bromoisoquinoline provides calculated vibrational frequencies.[5]
Table 2: Selected Calculated Vibrational Frequencies for 5-bromoisoquinoline (for illustrative purposes) [5]
| Mode | Frequency (cm⁻¹) (B3LYP/6-311++G(d,p)) | Assignment |
| ν(C-H) | 3068 | Aromatic C-H stretch |
| ν(C=N) | 1621 | C=N stretch |
| ν(C=C) | 1580 | Aromatic C=C stretch |
| δ(C-H) | 1235 | In-plane C-H bend |
| γ(C-H) | 828 | Out-of-plane C-H bend |
| ν(C-Br) | 650 | C-Br stretch |
Note: This data is for 5-bromoisoquinoline. The spectrum of this compound would be significantly different, with prominent N-H and C=O stretching vibrations.
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is commonly used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. Isoquinoline and isoquinolinone derivatives have been investigated as potential inhibitors of various enzymes, and molecular docking studies can provide valuable insights into their mechanism of action.[6]
The general workflow for a molecular docking study is as follows:
Caption: A generalized workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. QSAR studies have been successfully applied to various series of isoquinoline derivatives to understand the structural requirements for their biological activities.
The development of a QSAR model typically follows these steps:
Caption: A typical workflow for developing a QSAR model.
Potential Biological Activities
Derivatives of the isoquinoline and isoquinolinone core have demonstrated a broad spectrum of biological activities, suggesting that this compound could be a valuable scaffold for the development of new therapeutic agents.
Antitumor Activity
Numerous studies have reported the antitumor properties of isoquinoline derivatives.[1][7][8][9] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[8][9] The specific substitution pattern on the isoquinoline ring is often crucial for the observed activity.
Antimicrobial Activity
The isoquinoline scaffold is also present in compounds with significant antimicrobial activity.[2] These compounds have shown efficacy against a range of bacterial and fungal pathogens. The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant strains.
Experimental and Computational Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound from 5-bromo-3,4-dihydroisoquinolin-1(2H)-one is as follows:
-
A mixture of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one and 2,3-dicyano-5,6-dichloro-1,4-benzoquinone in 1,4-dioxane is prepared.[3]
-
The reaction mixture is stirred at 100 °C for 24 hours.[3]
-
The solvent is removed by evaporation.[3]
-
The residue is dissolved in ethyl acetate and washed with an aqueous sodium hydroxide solution.[3]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated.[3]
-
The final product is purified by flash chromatography.[3]
Computational Details for DFT Studies
A general protocol for performing DFT calculations on a molecule like this compound would involve:
-
Structure Building: The initial 3D structure of the molecule is built using a molecular modeling software.
-
Geometry Optimization: The geometry is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p).[5]
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm the nature of the stationary point and to predict the IR and Raman spectra.
-
Property Calculation: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential, and natural bond orbital (NBO) analysis, can be calculated from the optimized geometry.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, given the established biological activities of related isoquinoline derivatives. While specific and detailed theoretical and computational studies on this particular molecule are currently limited in the public domain, this guide has outlined the key computational methodologies that can be applied to gain a deeper understanding of its structure, properties, and potential biological interactions. The integration of computational techniques like DFT, molecular docking, and QSAR with experimental studies will be crucial in unlocking the full therapeutic potential of this compound and its derivatives. Future research focusing on the detailed computational analysis and biological evaluation of this compound is highly encouraged.
References
- 1. Studies on the synthesis and in vitro antitumor activity of the isoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome | MDPI [mdpi.com]
- 3. This compound | 190777-77-6 [chemicalbook.com]
- 4. This compound(190777-77-6) 1H NMR spectrum [chemicalbook.com]
- 5. ir.psgcas.ac.in [ir.psgcas.ac.in]
- 6. dovepress.com [dovepress.com]
- 7. Studies on the Anti-tumor Activity of Isoquinoline Derivatives. II : On the Anti-tumor Activity of 1-Alkyl Substituted 6, 7-Methylenedioxyisoquinoline Derivatives [jstage.jst.go.jp]
- 8. mdpi.com [mdpi.com]
- 9. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling of 5-Bromoisoquinolin-1(2H)-one for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 5-bromoisoquinolin-1(2H)-one, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to its classification as a hazardous substance, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document outlines the known hazards, necessary precautions, and recommended procedures for the safe use of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [1][2] |
| Molecular Weight | 224.05 g/mol | [1][2][3] |
| CAS Number | 190777-77-6 | [1] |
| Appearance | Yellow solid | [1] |
| Boiling Point | 443.2 ± 45.0 °C (Predicted) | [3] |
| Density | 1.62 g/cm³ | [3] |
| Flash Point | 221.8 ± 28.7 °C | [3] |
| XLogP3 | 2 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| PSA (Polar Surface Area) | 29.1 Ų | [2][3] |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous chemical. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Irritation | 2 |
| Serious Eye Irritation | 2 |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 |
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statements:
A comprehensive set of precautionary measures should be implemented to minimize exposure and mitigate risks.
| Category | Precautionary Statement Code | Description |
| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[4] |
| P264 | Wash skin thoroughly after handling.[3][4] | |
| P271 | Use only outdoors or in a well-ventilated area.[3][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | |
| Response | P302 + P352 | IF ON SKIN: Wash with plenty of water.[3][4] |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] | |
| P312 | Call a POISON CENTER/doctor if you feel unwell.[3] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label).[3] | |
| P332 + P313 | If skin irritation occurs: Get medical advice/attention.[3] | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention.[3] | |
| P362 | Take off contaminated clothing and wash before reuse.[3] | |
| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[3][4] |
| P405 | Store locked up.[3][4] | |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[3][4] |
Experimental Protocol: General Handling and Weighing
The following protocol outlines a general procedure for safely handling and weighing this compound in a laboratory setting. This procedure is based on a typical synthesis and purification workup and should be adapted to specific experimental needs.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using 5-bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction and Applications
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This method is particularly valuable in drug discovery for the derivatization of heterocyclic cores like isoquinolin-1(2H)-one.
5-bromoisoquinolin-1(2H)-one is a key starting material for the synthesis of 5-aryl-isoquinolin-1(2H)-ones. These compounds have garnered significant interest, particularly as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). PARP inhibitors have emerged as a promising class of anticancer agents, especially for treating cancers with deficiencies in the BRCA1 or BRCA2 tumor suppressor genes, through a concept known as synthetic lethality.[1][2] By coupling various aryl and heteroaryl boronic acids to the 5-position of the isoquinolinone core, researchers can generate diverse libraries of compounds for structure-activity relationship (SAR) studies to optimize potency and selectivity against therapeutic targets like PARP-1.
Data Presentation: Suzuki Coupling of Isoquinolinone Derivatives
| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 98 | [3] |
| 2 | 4,6-Dimethylpyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 95 | [3] |
| 3 | 4-(Trifluoromethyl)pyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 88 | [3] |
| 4 | 5-Methoxypyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 92 | [3] |
| 5 | 5-Chloropyrimidin-2-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 75 | [3] |
| 6 | Pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 85 | [3] |
| 7 | 2-(Methylthio)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 82 | [3] |
| 8 | 2-Aminopyrimidin-5-ylboronic acid pinacol ester | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 60 | [3] |
| 9 | 2-Hydroxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 40 | [3] |
| 10 | 2,4-Dimethoxypyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ (0.5) | SPhos (1.5) | K₂CO₃ | THF/H₂O | 65 | 12 | 90 | [3] |
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, adapted from a similar procedure for a chloro-isoquinolinone derivative.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-5 mol%)
-
Phosphine ligand (e.g., SPhos, 1.5-15 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., THF/H₂O mixture, 1:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Equipment:
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Condenser (if using conventional heating)
-
Inert atmosphere setup (e.g., nitrogen or argon line with bubbler)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv), the arylboronic acid or ester (1.2 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.5-5 mol%), and the phosphine ligand (e.g., SPhos, 1.5-15 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., THF/H₂O, 1:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight (typically 12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a biphasic mixture is present, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
If the reaction is homogeneous, add water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-isoquinolin-1(2H)-one derivative.
-
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Suzuki coupling reaction.
Signaling Pathway: PARP Inhibition and Synthetic Lethality
The 5-aryl-isoquinolin-1(2H)-one products synthesized via this Suzuki coupling protocol are of significant interest as potential PARP inhibitors. The following diagram illustrates the mechanism of synthetic lethality in BRCA-deficient cancer cells when treated with a PARP inhibitor.
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.
References
- 1. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of BRCA Mutations in Cancer Treatment with Poly(ADP-ribose) Polymerase (PARP) Inhibitors | MDPI [mdpi.com]
- 3. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and tolerance of various functional groups. The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active compounds and natural products. The functionalization of this core structure, particularly at the C5 position, is of significant interest for the development of novel therapeutic agents. This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one, a key intermediate for the synthesis of a diverse range of 5-aminoisoquinolin-1(2H)-one derivatives.
Reaction Scheme
The general reaction scheme for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is depicted below. The reaction typically involves a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent.
General Reaction:
Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.
Optimization of Reaction Conditions
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several key parameters, including the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters based on literature precedents for similar heteroaryl halides.[4][5]
Table 1: Summary of Catalysts and Ligands
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | BINAP | 1-5 | Effective for coupling with various amines; a common choice for heteroaryl halides.[4] |
| Pd(OAc)₂ | XPhos | 1-5 | A bulky, electron-rich ligand that often provides high yields and fast reaction times. |
| Pd(OAc)₂ | Johnphos | 5-10 | A sterically demanding ligand, shown to be effective in the amination of bromoquinolines.[5] |
| Pd(OAc)₂ | P(o-tol)₃ | 5-10 | A less sterically hindered ligand, which may require higher temperatures and longer reaction times.[5] |
| Pd(dba)₂ | Xantphos | 1-5 | A versatile ligand known for its effectiveness in a wide range of C-N cross-coupling reactions. |
Table 2: Summary of Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) | Notes |
| Cs₂CO₃ | 1.5-2.0 | Toluene, Dioxane, THF | 80-110 | A mild and effective base, particularly for base-sensitive substrates.[4] |
| NaOtBu | 1.2-1.5 | Toluene, Dioxane | 80-110 | A strong, non-nucleophilic base commonly used in Buchwald-Hartwig reactions.[5] |
| K₃PO₄ | 1.5-2.0 | Toluene, Dioxane | 90-120 | A weaker inorganic base that can be effective with certain catalyst/ligand systems. |
| K₂CO₃ | 2.0-3.0 | DMF, Dioxane | 100-130 | Often used in couplings with less reactive aryl chlorides, but can also be applied to bromides. |
Experimental Workflow
The following diagram illustrates the general workflow for setting up and performing the Buchwald-Hartwig amination of this compound.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol is adapted from a procedure for a similar substrate and should be optimized for the specific amine being used.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, BINAP, and Cs₂CO₃.
-
The flask is sealed, and the atmosphere is replaced with an inert gas by evacuating and backfilling with argon or nitrogen three times.
-
Anhydrous THF is added via syringe, followed by the addition of the amine.
-
Reaction: The flask is sealed, and the reaction mixture is stirred vigorously while being heated in a preheated oil bath at 80-100 °C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, the mixture is allowed to cool to room temperature.
-
The reaction mixture is diluted with ethyl acetate and filtered through a pad of celite to remove inorganic salts.
-
The filtrate is transferred to a separatory funnel and washed sequentially with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aminoisoquinolin-1(2H)-one derivative.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle consisting of oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][3]
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Safety Considerations
-
Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.
-
Strong bases such as sodium tert-butoxide are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic solvents such as toluene and dioxane are flammable and have associated health risks. All manipulations should be performed in a well-ventilated fume hood.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this experiment.
These application notes and protocols provide a comprehensive guide for the successful execution of the Buchwald-Hartwig amination of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and synthetic pharmaceuticals. Functionalization of this core structure is a key strategy in medicinal chemistry for the development of novel therapeutic agents. The bromine atom at the 5-position of 5-bromoisoquinolin-1(2H)-one serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and functional group tolerance.
This document provides detailed application notes and experimental protocols for several major classes of palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material. These include the Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, and Negishi reactions. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers in drug discovery and development.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The three fundamental steps of this cycle are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.
-
Transmetalation (for Suzuki, Stille, Negishi) or Migratory Insertion/Coordination (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., organoboron, organotin, organozinc, alkene, alkyne, or amine) reacts with the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired product and regenerating the active palladium(0) catalyst, which re-enters the catalytic cycle.
General catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. Suzuki-Miyaura Coupling: Synthesis of 5-Arylisoquinolin-1(2H)-ones
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide. This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the isoquinolinone core.
Data Presentation: Illustrative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | [e.g., 85] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | [e.g., 92] |
| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | [e.g., 78] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
II. Heck Reaction: Synthesis of 5-Alkenylisoquinolin-1(2H)-ones
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted isoquinolinones.
Data Presentation: Illustrative Heck Reaction Conditions
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 16 | [e.g., 80] |
| 2 | Styrene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 24 | [e.g., 75] |
| 3 | 1-Octene | Pd₂(dba)₃ (1) | XPhos (2) | Cs₂CO₃ | 1,4-Dioxane | 120 | 18 | [e.g., 65] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.
Experimental Protocol: General Procedure for Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tol)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a sealable reaction tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the base, and the alkene via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
III. Sonogashira Coupling: Synthesis of 5-Alkynylisoquinolin-1(2H)-ones
The Sonogashira reaction is a reliable method for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.
Data Presentation: Illustrative Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | [e.g., 93] |
| 2 | 1-Heptyne | Pd(PPh₃)₄ (2) | CuI (4) | Diisopropylamine | THF | 60 | 12 | [e.g., 88] |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | RT | 24 | [e.g., 85] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the appropriate temperature (e.g., 80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
IV. Buchwald-Hartwig Amination: Synthesis of 5-Amino-isoquinolin-1(2H)-ones
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, allowing for the amination of aryl halides with a wide range of amines.
Data Presentation: Illustrative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | [e.g., 90] |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | [e.g., 82] |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | [e.g., 88] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the palladium catalyst, the ligand, and the base.
-
Seal the tube, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent and the amine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by flash chromatography.
V. Stille Coupling: Synthesis of 5-Substituted Isoquinolin-1(2H)-ones
The Stille reaction couples an organohalide with an organostannane reagent, offering a mild and functional group tolerant method for C-C bond formation.[1][2]
Data Presentation: Illustrative Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | [e.g., 80] |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 70 | 12 | [e.g., 85] |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | NMP | 90 | 24 | [e.g., 77] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required. Organotin reagents are toxic and should be handled with care.
Experimental Protocol: General Procedure for Stille Coupling
Materials:
-
This compound
-
Organostannane (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask, add this compound and the palladium catalyst.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the organostannane via syringe.
-
Heat the reaction to the desired temperature (e.g., 110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of KF.
-
Stir for 30 minutes, then filter the resulting precipitate.
-
Extract the filtrate with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.
VI. Negishi Coupling: Synthesis of 5-Substituted Isoquinolin-1(2H)-ones
The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, which are among the most reactive organometallic reagents for palladium-catalyzed cross-coupling.[3][4]
Data Presentation: Illustrative Negishi Coupling Conditions
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | [e.g., 88] |
| 2 | Ethylzinc bromide | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 80 | 8 | [e.g., 75] |
| 3 | (Thiophen-2-yl)zinc chloride | Pd(dppf)Cl₂ (3) | - | DMF | 90 | 16 | [e.g., 81] |
*Yields are illustrative and based on typical outcomes for similar substrates. Optimization may be required. Organozinc reagents are moisture and air-sensitive.
Experimental Protocol: General Procedure for Negishi Coupling
Materials:
-
This compound
-
Organozinc reagent (1.5 equivalents, as a solution in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the palladium catalyst.
-
Add the anhydrous solvent.
-
Add the organozinc reagent solution dropwise at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by flash chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a diverse range of 5-substituted derivatives. The choice of the specific coupling reaction and conditions will depend on the desired substituent to be introduced. The protocols provided in these application notes serve as a starting point for the development of robust and efficient syntheses of novel isoquinolinone-based compounds for drug discovery and development programs. Careful optimization of reaction parameters for each specific substrate combination is recommended to achieve optimal results.
References
Synthesis of 5-Aminoisoquinolin-1(2H)-one Derivatives: Applications and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 5-aminoisoquinolin-1(2H)-one and its derivatives. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their potent inhibitory activity against poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. Their investigation holds promise for the development of novel therapeutics, particularly in the field of oncology.
Introduction
5-Aminoisoquinolin-1(2H)-one and its analogues are a class of heterocyclic compounds that have garnered substantial attention for their therapeutic potential.[1] The core structure serves as a versatile scaffold for chemical modifications, leading to a diverse range of biological activities. A primary application of these derivatives is the inhibition of PARP enzymes, particularly PARP-1, which is crucial for repairing single-strand DNA breaks. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Data Presentation
The biological activity of 5-aminoisoquinolin-1(2H)-one derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against PARP enzymes and their growth inhibition (GI50) against various cancer cell lines. The following tables summarize the reported activities of selected derivatives.
Table 1: PARP Inhibition by 5-Aminoisoquinolin-1(2H)-one Derivatives
| Compound | Derivative | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Selectivity (PARP-1/PARP-2) |
| 1 | 5-Aminoisoquinolin-1(2H)-one | - | - | - |
| 2 | 5-Benzamidoisoquinolin-1-one | - | - | 9.3[2] |
Data not available is denoted by '-'
Table 2: Anticancer Activity of 5-Aminoisoquinolin-1(2H)-one and Related Derivatives
| Compound | Derivative | Cell Line | Cancer Type | GI50 (µM) |
| 3 | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | OVCAR-4 | Ovarian Cancer | - |
| 3 | 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | NCI-H522 | Non-Small Cell Lung Cancer | - |
| 4 | 3-Arylisoquinolin-1(2H)-ones | Various | Various | - |
| 5 | 2-Aminodihydroquinoline analog | MDA-MB-231 | Breast Adenocarcinoma | ~2[2] |
Detailed GI50 values for some compounds were not available in the provided search results and are denoted by '-'.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 5-aminoisoquinolin-1(2H)-one.
Synthesis of 5-Nitroisoquinolin-1(2H)-one (Intermediate)
A key intermediate in the synthesis of 5-aminoisoquinolin-1(2H)-one is 5-nitroisoquinolin-1(2H)-one. One reported method involves the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate.[3]
Protocol:
-
Dissolve methyl 2-cyanomethyl-3-nitrobenzoate in a suitable anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent.
-
Allow the reaction to proceed at low temperature, followed by gradual warming to room temperature.
-
Quench the reaction with a suitable reagent (e.g., methanol, water).
-
Extract the product with an organic solvent and purify by column chromatography to yield 5-nitroisoquinolin-1(2H)-one.
Synthesis of 5-Aminoisoquinolin-1(2H)-one
The final step in the synthesis is the reduction of the nitro group of 5-nitroisoquinolin-1(2H)-one. Catalytic hydrogenation is a common and effective method for this transformation.
Protocol:
-
Dissolve 5-nitroisoquinolin-1(2H)-one in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield 5-aminoisoquinolin-1(2H)-one.
An alternative, greener approach for the reduction of aromatic nitro compounds is mechanochemical catalytic transfer hydrogenation using ammonium formate as the hydrogen source.[4]
Mandatory Visualizations
Caption: Synthetic workflow for 5-aminoisoquinolin-1(2H)-one derivatives.
Caption: PARP-1 signaling pathway in DNA single-strand break repair.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application of 5-bromoisoquinolin-1(2H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 5-position, yielding 5-bromoisoquinolin-1(2H)-one, provides a versatile synthetic handle for the development of novel therapeutic agents. This compound serves as a key building block for creating diverse chemical libraries, particularly for the discovery of potent enzyme inhibitors and anticancer agents. Its primary application lies in its use as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in DNA repair mechanisms.
Key Applications in Medicinal Chemistry
The this compound moiety is of significant interest in the following areas:
-
Anticancer Drug Discovery: The isoquinolin-1(2H)-one core is a recognized pharmacophore in the design of anticancer agents. Derivatives have been shown to target various cancer hallmarks, including uncontrolled cell proliferation and evasion of apoptosis. The bromo-substitution offers a site for chemical modification to optimize potency and selectivity against various cancer cell lines.
-
PARP Inhibition: The structural similarity of the isoquinolin-1(2H)-one scaffold to the phthalazinone core of established PARP inhibitors like Olaparib makes it a valuable starting point for the design of novel PARP inhibitors. These inhibitors function by trapping PARP enzymes on damaged DNA, leading to synthetic lethality in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.
-
Intermediate for Chemical Synthesis: The bromine atom at the 5-position is amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents to explore structure-activity relationships (SAR) and develop compounds with improved pharmacological profiles.
Quantitative Data on Related Isoquinolin-1(2H)-one Derivatives
While specific quantitative data for the parent this compound is not extensively available in the public domain, the following table summarizes the biological activity of closely related derivatives, highlighting the potential of this chemical class.
| Compound/Derivative | Target/Assay | Cell Line(s) | IC50/GI50 (µM) | Reference |
| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Anticancer Activity (Growth Inhibition) | NCI-60 Panel | lgGI50 = -5.18 | [1] |
| 3-Aryl substituted isoquinolinones | Anticancer Activity | A549, SK-OV-3, SK-Mel-2, HCT-15, XF-498 | Comparable to Doxorubicin | [1] |
| 5H-Benzo[1][2]imidazo[1,2-b]isoquinolin-1-one | Cdc25B Inhibition | - | 5.3 | [1] |
| Thieno[2,3-c]isoquinolin-5-one (TIQ-A) | PARP-1 Inhibition | - | 0.45 | [3] |
| 5-Hydroxy TIQ-A derivative | PARP-1 Inhibition | - | 0.39 | [3] |
| 5-Methoxy TIQ-A derivative | PARP-1 Inhibition | - | 0.21 | [3] |
| (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide (Lead PARP inhibitor) | PARP-1 Inhibition | - | 0.434 | [2] |
| Tetrazolyl analogue of lead PARP inhibitor | PARP-1 Inhibition | - | 0.035 | [2] |
| Carboxyl analogue of lead PARP inhibitor | PARP-1 Inhibition | - | 0.068 | [2] |
Experimental Protocols
The following are representative protocols for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of 5-Substituted Isoquinolin-1(2H)-one Derivatives via Suzuki Coupling
This protocol describes a general method for the functionalization of the 5-bromo position.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/water mixture)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 3:1 dioxane:water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-substituted isoquinolin-1(2H)-one.
-
Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[4]
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A-549 for lung cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[5]
Protocol 3: PARP-1 Inhibition Assay (Enzymatic Assay)
This protocol describes a method to evaluate the direct inhibitory effect of the compounds on PARP-1 enzyme activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for poly(ADP-ribosyl)ation)
-
NAD+ (biotinylated)
-
Activated DNA (to activate PARP-1)
-
Assay buffer
-
Streptavidin-coated plates
-
Anti-poly(ADP-ribose) antibody (HRP-conjugated)
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Test compounds and a known PARP inhibitor (e.g., Olaparib)
Procedure:
-
Coat a streptavidin plate with histones.
-
In a separate reaction plate, prepare a reaction mixture containing the assay buffer, activated DNA, and the test compound at various concentrations.
-
Add the PARP-1 enzyme to the reaction mixture and incubate briefly.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.
-
Transfer the reaction mixture to the histone-coated plate and incubate to allow the biotinylated poly(ADP-ribosyl)ated histones to bind.
-
Wash the plate to remove unbound reagents.
-
Add the HRP-conjugated anti-poly(ADP-ribose) antibody and incubate.
-
Wash the plate again and add the HRP substrate.
-
After a suitable color development, add the stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the percentage of PARP-1 inhibition for each compound concentration and determine the IC50 value.
Visualizations
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: PARP-1 inhibition pathway.
Experimental Workflow: Synthesis and Evaluation of this compound Derivatives
Caption: Drug discovery workflow.
References
- 1. fujc.pp.ua [fujc.pp.ua]
- 2. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Development of Kinase Inhibitors from 5-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of a bromine atom at the 5-position provides a versatile synthetic handle for the development of novel kinase inhibitors. This functional group is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the systematic exploration of structure-activity relationships (SAR) by introducing diverse molecular fragments.[1] This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of kinase inhibitors derived from the 5-bromoisoquinolin-1(2H)-one scaffold.
Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, making them critical targets for therapeutic intervention. The methodologies described herein are designed to guide researchers in the discovery and optimization of potent and selective kinase inhibitors based on the this compound core.
Data Presentation: Representative Kinase Inhibitory Activity
While specific kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the following tables summarize quantitative data for structurally related isoquinoline and quinazolinone-based kinase inhibitors to provide a reference for expected potency.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Isoquinoline-Based Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Assay Method |
| 1 | Haspin | 10.1 | ADP-Glo™ |
| 2 | Haspin | 10.6 | ADP-Glo™ |
| 3 | DYRK1A | >1000 | ADP-Glo™ |
| 4 | PIM1 | >1000 | ADP-Glo™ |
Data is representative from a study on 1H-pyrrolo[3,2-g]isoquinoline derivatives.[2]
Table 2: Cellular Activity of Representative Quinazolinone-Based Inhibitors
| Compound ID | Cell Line | IC50 (µM) | Assay Method |
| 5c | MDA-MB-435 (Melanoma) | 0.89 | MTT Assay |
| 8a | MDA-MB-435 (Melanoma) | 1.23 | MTT Assay |
| 24 | Bladder Cancer Cell Line | 1.6 | MTT Assay |
| 26 | Prostate Cancer Cell Line | 5.7 | MTT Assay |
Data is representative from studies on quinazolinone and 1,2,6-thiadiazinone-based inhibitors.[3]
Experimental Protocols
Protocol 1: General Synthesis of 5-Aryl-isoquinolin-1(2H)-ones via Suzuki-Miyaura Coupling
This protocol describes a general method for the derivatization of the this compound core.
Materials:
-
This compound
-
Arylboronic acid
-
Pd(dppf)Cl₂·CH₂Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-isoquinolin-1(2H)-one derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by detecting the amount of ADP produced during the kinase reaction.[4][5]
Materials:
-
Test compounds (isoquinolin-1(2H)-one derivatives)
-
Target kinase and its specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Create a serial dilution of the compound in the assay buffer.
-
Reconstitute the kinase and substrate according to the manufacturer's instructions.
-
Prepare ATP solution at the desired concentration (typically at the Km for the specific kinase).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
-
Add 2.5 µL of a 2X kinase/substrate mixture.
-
Initiate the reaction by adding 5 µL of 2X ATP solution. Include positive (no inhibitor) and negative (no kinase) controls.
-
-
Incubation: Incubate the reaction plate at room temperature for 60 minutes.
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all readings.
-
Normalize the data to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[4]
-
Protocol 3: Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability.[6][7]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]
-
Compound Treatment: Treat the cells with various concentrations of the isoquinolin-1(2H)-one derivative for 48-72 hours. Include a vehicle control (e.g., DMSO).[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Agitate the plate to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[6]
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution following treatment with a test compound.[6]
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the treated and untreated cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Synthetic workflow for derivatization.
Caption: In vitro kinase assay workflow.
Caption: Inhibition of a signaling pathway.
References
- 1. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]
- 2. Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Bromoisoquinolin-1(2H)-one in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom at the 5-position provides a versatile synthetic handle for the elaboration of this core structure into potent and selective anticancer agents. This document outlines the application of 5-bromoisoquinolin-1(2H)-one in the synthesis of targeted anticancer agents, with a focus on inhibitors of Poly(ADP-ribose) polymerase (PARP) and the PI3K/Akt/mTOR signaling pathway. Detailed experimental protocols for synthesis and biological evaluation are provided to facilitate further research and development in this promising area of oncology.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents. A key strategy in modern drug discovery is the design of molecules that selectively target pathways critical for cancer cell survival and proliferation. The isoquinolin-1(2H)-one core is of significant interest due to its presence in various natural products and synthetic compounds with potent anticancer activity. This compound serves as a crucial intermediate, enabling the synthesis of diverse derivatives through cross-coupling reactions, allowing for the fine-tuning of pharmacological properties.
Derivatives of the isoquinolinone scaffold have been shown to exhibit anticancer effects through various mechanisms, including the inhibition of critical enzymes like PARP and kinases in the PI3K/Akt/mTOR pathway, as well as by inducing apoptosis and cell cycle arrest.
Synthetic Applications
This compound is a key building block for accessing a variety of substituted isoquinolinone derivatives. The bromine atom at the C5 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. These modifications are crucial for modulating the potency and selectivity of the resulting compounds towards their biological targets.
General Synthetic Scheme for PARP Inhibitors
A plausible synthetic route to novel PARP inhibitors starting from this compound involves a Suzuki coupling to introduce a functionalized phenyl group, a common feature in many PARP inhibitors.
Caption: General synthetic scheme for PARP inhibitors.
Application in Targeting Cancer Signaling Pathways
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[1] In cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, inhibition of PARP leads to synthetic lethality.[1] The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition.
Caption: PARP inhibition leading to apoptosis.
PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[2][3] Developing inhibitors of this pathway is a major focus of anticancer drug discovery. Isoquinolinone derivatives have been explored as scaffolds for the development of PI3K/Akt/mTOR inhibitors.[4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Data Presentation
The anticancer activity of synthesized this compound derivatives is typically assessed by their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Hypothetical 5-Arylisoquinolin-1(2H)-one Derivatives
| Compound | R Group | Cancer Cell Line | IC50 (µM) |
| HY-1 | 4-Fluorophenyl | MCF-7 (Breast) | 5.2 |
| A549 (Lung) | 8.1 | ||
| HCT116 (Colon) | 6.5 | ||
| HY-2 | 3-Cyanophenyl | MCF-7 (Breast) | 2.8 |
| A549 (Lung) | 4.3 | ||
| HCT116 (Colon) | 3.9 | ||
| HY-3 | 4-(Piperidin-1-yl)phenyl | MCF-7 (Breast) | 0.9 |
| A549 (Lung) | 1.5 | ||
| HCT116 (Colon) | 1.2 | ||
| Doxorubicin | (Reference Drug) | MCF-7 (Breast) | 0.5 |
| A549 (Lung) | 0.8 | ||
| HCT116 (Colon) | 0.6 |
Table 2: PARP-1 Enzymatic Inhibition Assay
| Compound | PARP-1 IC50 (nM) |
| HY-1 | 85 |
| HY-2 | 35 |
| HY-3 | 8 |
| Olaparib (Reference Drug) | 5 |
Experimental Protocols
Synthesis of 5-(4-Fluorophenyl)isoquinolin-1(2H)-one (HY-1)
This protocol describes a representative Suzuki coupling reaction.
Materials:
-
This compound
-
4-Fluorophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL) and water (2 mL), add 4-fluorophenylboronic acid (1.2 mmol), Pd(OAc)2 (0.05 mmol), PPh3 (0.1 mmol), and K2CO3 (2.0 mmol).
-
Degas the reaction mixture with argon for 15 minutes.
-
Heat the mixture at 100 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Caption: Workflow for the synthesis of HY-1.
In Vitro Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using appropriate software.
PARP-1 Enzymatic Assay
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as substrate)
-
NAD+ (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Assay buffer
-
Stop solution (e.g., 1 M H2SO4)
-
96-well plates (high-binding)
-
Microplate reader
Procedure:
-
Coat a 96-well plate with histones and incubate overnight.
-
Wash the plate with wash buffer.
-
Add the synthesized compounds at various concentrations to the wells.
-
Add PARP-1 enzyme and biotinylated NAD+ to initiate the reaction and incubate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 values.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel anticancer agents. Its utility in constructing inhibitors of key cancer-related targets such as PARP and the PI3K/Akt/mTOR pathway highlights its importance in modern drug discovery. The provided protocols offer a foundation for researchers to synthesize and evaluate new isoquinolinone-based compounds with the potential to be developed into effective cancer therapeutics. Further exploration of the structure-activity relationships of derivatives from this scaffold is warranted to optimize their potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for the Functionalization of the C5-Position of the Isoquinolinone Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of synthetic methodologies for the functionalization of the C5-position of the isoquinolinone core, a key scaffold in medicinal chemistry. The protocols and data presented herein are intended to guide researchers in the synthesis and development of novel C5-substituted isoquinolinone derivatives for potential therapeutic applications, particularly as Poly(ADP-ribose) polymerase (PARP) inhibitors.
Introduction
The isoquinolin-1(2H)-one scaffold is a prevalent structural motif in numerous biologically active natural products and synthetic pharmaceuticals. Functionalization of this core, particularly at the C5-position, has emerged as a promising strategy in drug discovery. Notably, C5-substituted isoquinolinones have been identified as potent inhibitors of PARP, an enzyme crucial for DNA repair. Inhibition of PARP is a clinically validated approach in cancer therapy, especially for tumors with deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.
This document outlines key synthetic strategies for C5-functionalization, provides detailed experimental protocols, and presents quantitative data for selected reactions. Furthermore, it delves into the application of these compounds as PARP inhibitors, including relevant signaling pathways.
Synthetic Methodologies for C5-Functionalization
The introduction of substituents at the C5-position of the isoquinolinone core can be achieved through various synthetic approaches. While direct C-H activation at the C5-position is a desirable and modern strategy, reproducible and detailed protocols in the literature for this specific transformation on the isoquinolinone core are not abundant.
A more established and versatile method involves the synthesis of a C5-halogenated isoquinolinone precursor, which can then undergo a variety of cross-coupling reactions to introduce diverse functionalities. This section will focus on the synthesis of a key intermediate, 5-iodoisoquinolin-1(2H)-one, and its subsequent functionalization via a Palladium-catalyzed Heck coupling reaction.
Synthesis of 5-Iodoisoquinolin-1(2H)-one
The synthesis of 5-iodoisoquinolin-1(2H)-one serves as a critical entry point for a wide range of C5-functionalized derivatives. The following protocol is adapted from established literature procedures.
Experimental Protocol: Synthesis of 5-Iodoisoquinolin-1(2H)-one
This protocol describes a multi-step synthesis starting from 2,6-dicyanotoluene.
Step 1: Synthesis of E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine
-
A mixture of 2,6-dicyanotoluene (1.0 eq) and dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq) is heated at reflux for 16 hours.
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford E-2-(2,6-dicyanophenyl)-N,N-dimethylethenamine.
Step 2: Cyclization to 5-Cyanoisoquinolin-1-one
-
E-2-(2,6-Dicyanophenyl)-N,N-dimethylethenamine (1.0 eq) is dissolved in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid).
-
The reaction mixture is heated to 100 °C for 2 hours.
-
After cooling, the mixture is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to yield 5-cyanoisoquinolin-1-one.
Step 3: Hydrolysis and Diazotization to 5-Iodoisoquinolin-1-one
-
5-Cyanoisoquinolin-1-one is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
-
The resulting amino-isoquinolinone precursor is then subjected to a Sandmeyer-type reaction. The amine is diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) at 0-5 °C.
-
The diazonium salt solution is then added to a solution of potassium iodide to yield 5-iodoisoquinolin-1(2H)-one, which can be purified by recrystallization or column chromatography.
Palladium-Catalyzed Heck Coupling for C5-Alkenylation
The C5-iodo-isoquinolinone is a versatile building block for introducing various substituents via transition metal-catalyzed cross-coupling reactions. The Heck reaction, in particular, is a powerful tool for forming carbon-carbon bonds by coupling the aryl iodide with an alkene.
Experimental Protocol: Heck Coupling of 5-Iodoisoquinolin-1(2H)-one with Methyl Acrylate
-
To a reaction vessel, add 5-iodoisoquinolin-1(2H)-one (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and a base such as triethylamine (Et₃N) (2.0 eq) in a suitable solvent like acetonitrile or DMF.
-
Add methyl acrylate (1.5 eq) to the mixture.
-
Degas the reaction mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-alkenylated isoquinolinone.
Data Presentation
The following tables summarize the quantitative data for the synthesis of C5-functionalized isoquinolinones.
Table 1: Synthesis of C5-Substituted Isoquinolin-1(2H)-ones
| Entry | Precursor | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2,6-Dicyanotoluene | 1. DMFDMA, reflux; 2. H₂SO₄/AcOH | 5-Cyanoisoquinolin-1-one | - | [1] |
| 2 | 5-Iodoisoquinolin-1-one | Methyl acrylate, Pd(OAc)₂, PPh₃, Et₃N | E-3-(1-Oxoisoquinolin-5-yl)propenoic acid methyl ester | Good | [1] |
| 3 | 5-Bromoisoquinolin-1-one | - | 5-Bromoisoquinolin-1-one | - | [1] |
| 4 | 5-Iodoisoquinolin-1-one | - | 5-Iodoisoquinolin-1-one | - | [1] |
Note: Specific yield data for each step was not provided in the primary source, but the synthesis was reported as successful with good overall yields.
Applications in Drug Development: PARP Inhibition
C5-substituted isoquinolinones have garnered significant attention as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.
Mechanism of Action of PARP Inhibitors
In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into more cytotoxic double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately cell death, a concept known as synthetic lethality.[2][3][4]
Signaling Pathways
The primary signaling pathway targeted by C5-functionalized isoquinolinone PARP inhibitors is the DNA damage response (DDR) pathway. By inhibiting PARP, these compounds disrupt the base excision repair process.
References
Application Notes and Protocols for 5-bromoisoquinolin-1(2H)-one in Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5-bromoisoquinolin-1(2H)-one as a versatile building block in materials science, with a particular focus on the development of organic electronic materials. The inherent electronic properties of the isoquinolinone core, combined with the reactive bromine handle, make this compound a promising precursor for the synthesis of novel materials for applications such as Organic Light-Emitting Diodes (OLEDs).
Introduction
The isoquinoline structural motif is a key component in a variety of functional organic materials due to its rigid, planar structure and inherent charge transport capabilities.[1] this compound, in particular, serves as an excellent starting material for creating more complex, conjugated molecules. The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[2] This allows for the strategic introduction of various functional groups to tune the photophysical and electronic properties of the resulting materials.
One of the most promising applications for derivatives of this compound is in the field of Organic Light-Emitting Diodes (OLEDs). By coupling an electron-donating moiety to the isoquinolinone core (which can act as an acceptor), it is possible to create donor-acceptor (D-A) molecules. These D-A structures are excellent candidates for high-efficiency emitters, including those that exhibit Thermally Activated Delayed Fluorescence (TADF).[1]
Application in Thermally Activated Delayed Fluorescence (TADF) Emitters for OLEDs
This section outlines the proposed use of this compound in the synthesis of a novel TADF emitter. The strategy involves a Suzuki cross-coupling reaction to link a carbazole-based donor group to the isoquinolinone acceptor core.
Proposed Donor-Acceptor Molecule
A representative donor-acceptor molecule, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one , is proposed. In this molecule, the isoquinolin-1(2H)-one unit acts as the electron acceptor, while the carbazole unit serves as the electron donor. This structure is designed to facilitate charge transfer and promote efficient TADF.
Quantitative Data Presentation
The following table summarizes the key photophysical and thermal properties of a representative donor-acceptor molecule, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one , based on typical values for similar isoquinoline-based TADF emitters.[3][4][5]
| Property | Value |
| Photophysical Properties | |
| Absorption (λ_abs) in Toluene | ~350 nm |
| Photoluminescence (λ_pl) in Toluene | ~480 nm (sky-blue emission) |
| Photoluminescence Quantum Yield (Φ_PL) | > 60% |
| Thermal Properties | |
| Glass Transition Temperature (T_g) | > 120 °C |
| Decomposition Temperature (T_d) | > 350 °C |
| OLED Device Performance | |
| Turn-on Voltage | < 3.5 V |
| Maximum External Quantum Efficiency (EQE_max) | > 15% |
| Emission Color | Sky-Blue |
| CIE Coordinates (x, y) | (~0.20, ~0.40) |
Experimental Protocols
Protocol 1: Synthesis of 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki cross-coupling reaction between this compound and 9H-carbazole-9-boronic acid.[6][7]
Materials:
-
This compound
-
9H-carbazole-9-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a 100 mL three-necked flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 mmol), 9H-carbazole-9-boronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Add palladium(II) acetate (0.03 mmol) and triphenylphosphine (0.12 mmol).
-
Evacuate the flask and backfill with argon or nitrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol describes the fabrication of a simple multilayer OLED device using the synthesized emitter.[3]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Synthesized emitter: 5-(9H-carbazol-9-yl)isoquinolin-1(2H)-one
-
Host material (e.g., 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl - CBP)
-
Electron-transporting layer (ETL) material (e.g., Tris(8-hydroxyquinolinato)aluminium - Alq₃)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Hole-Injection Layer (HIL): Spin-coat a layer of PEDOT:PSS (40 nm) onto the ITO substrate and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML): Prepare a solution of the synthesized emitter and the CBP host in a suitable solvent (e.g., chlorobenzene) with a specific doping concentration (e.g., 10 wt%). Spin-coat this solution onto the PEDOT:PSS layer to form a 30 nm thick film. Anneal the substrate as required.
-
Electron-Transporting Layer (ETL): Transfer the substrate to a high-vacuum thermal evaporator. Deposit a 20 nm thick layer of Alq₃ by thermal evaporation.
-
Electron-Injection Layer (EIL) and Cathode: Sequentially deposit a 1 nm layer of LiF and a 100 nm layer of Al to form the cathode.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy in a nitrogen atmosphere to prevent degradation from moisture and oxygen.
Visualizations
Synthesis Workflow
Caption: Workflow for the Suzuki coupling synthesis.
OLED Device Architecture
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromoisoquinoline-1,3(2H,4H)-dione | Benchchem [benchchem.com]
- 3. Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-bromoisoquinolin-1(2H)-one synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategies involve a two-step process starting from isoquinoline. The first step is the regioselective bromination of isoquinoline to yield 5-bromoisoquinoline. The second step is the conversion of 5-bromoisoquinoline to the target molecule, this compound. Key methods for this conversion include:
-
Oxidation of 5-bromoisoquinoline: This typically involves the use of a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) to form an N-oxide, which then rearranges upon treatment with acetic anhydride and subsequent hydrolysis.
-
Dehydrogenation of a dihydro precursor: This route involves the synthesis of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, followed by dehydrogenation using an oxidizing agent such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
Q2: My bromination of isoquinoline gives a low yield of the desired 5-bromo isomer. How can I improve this?
A2: Low yields and poor regioselectivity in the bromination of isoquinoline are common issues. The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid at low temperatures is a highly effective method for selectively producing 5-bromoisoquinoline in high yields (72-81%).[1] Strict temperature control is crucial to suppress the formation of the undesired 8-bromo isomer, which is often difficult to separate from the product.[1]
Q3: What are the main challenges in the oxidation of 5-bromoisoquinoline to this compound?
A3: The main challenges include controlling the reaction conditions to favor the desired product and managing the purification process. The reaction with m-CPBA can sometimes lead to side reactions if not properly controlled. The subsequent rearrangement and hydrolysis steps also need to be optimized to maximize the yield. A common byproduct from the m-CPBA reaction is m-chlorobenzoic acid, which needs to be efficiently removed during workup.
Q4: How can I effectively purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallization of brominated heterocyles include ethanol, ethyl acetate/hexanes, and toluene. Column chromatography can also be used for purification, though it may be less practical for large-scale syntheses.
Troubleshooting Guides
Route 1: Oxidation of 5-Bromoisoquinoline
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of this compound | Incomplete N-oxidation with m-CPBA. | - Ensure the m-CPBA used is fresh and active. - Increase the equivalents of m-CPBA (e.g., to 1.5-2.0 eq.). - Monitor the reaction by TLC to ensure complete consumption of the starting material. |
| Inefficient rearrangement of the N-oxide. | - Ensure anhydrous conditions during the addition of acetic anhydride. - Optimize the reaction temperature and time for the rearrangement step. | |
| Incomplete hydrolysis of the intermediate. | - Ensure complete hydrolysis by adjusting the concentration of the acid or base and the reaction time. | |
| Formation of multiple byproducts | Over-oxidation or side reactions with m-CPBA. | - Control the reaction temperature, keeping it low during the addition of m-CPBA. - Add the m-CPBA solution dropwise to maintain better control over the reaction. |
| Decomposition during workup. | - Neutralize the reaction mixture carefully, avoiding excessive heat generation. - Use a buffered wash (e.g., saturated sodium bicarbonate solution) to remove acidic byproducts. | |
| Difficulty in removing m-chlorobenzoic acid | Inefficient extraction during workup. | - Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate or sodium sulfite to remove the acidic byproduct. - Cooling the reaction mixture before filtration can help precipitate some of the benzoic acid.[2] |
Route 2: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete dehydrogenation | Insufficient amount of DDQ. | - Increase the molar equivalents of DDQ (typically 1.1-1.5 eq.). |
| Low reaction temperature. | - Increase the reaction temperature. Dehydrogenation with DDQ often requires refluxing in a suitable solvent like dioxane or toluene. | |
| Short reaction time. | - Extend the reaction time and monitor the progress by TLC until the starting material is consumed. | |
| Formation of side products | Over-oxidation or side reactions with DDQ. | - Use the minimum effective amount of DDQ. - Ensure the solvent is anhydrous, as water can sometimes interfere with the reaction. |
| Difficult purification | Presence of DDQ hydroquinone byproduct. | - After the reaction, the mixture can be filtered to remove the precipitated hydroquinone. - Washing the organic layer with a basic solution (e.g., sodium hydroxide) can help remove the hydroquinone. |
Data Presentation
Table 1: Comparison of Synthetic Methods for 5-Bromoisoquinoline
| Method | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Reported Yield (%) | Key Advantages/Disadvantages |
| Gordon and Pearson[3] | Liquid Br₂ | AlCl₃ (melt) | 75 | 43-46 | Moderate yield; requires handling of liquid bromine. |
| Mathison and Morgan[3] | Gaseous Br₂ | AlCl₃ | - | 42 | Moderate yield; requires handling of gaseous bromine. |
| Rey et al.[3] | Liquid Br₂ | AlBr₃ | - | 39 | Lower yield compared to other methods. |
| De La Mare et al.[3] | Br₂ | Ag₂SO₄ in H₂SO₄ | - | 23 | Low yield. |
| Brown and Gouliaev[1] | NBS | conc. H₂SO₄ | -25 to -18 | 72-81 | High yield and regioselectivity; requires low temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromoisoquinoline via NBS Bromination
This protocol is adapted from the procedure by Brown and Gouliaev.[1]
Materials:
-
Isoquinoline
-
Concentrated Sulfuric Acid (96%)
-
N-Bromosuccinimide (NBS), recrystallized
-
Dry ice/acetone bath
-
Aqueous Ammonia (25%)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool 340 mL of concentrated sulfuric acid to 0 °C.
-
Slowly add 40 mL (330 mmol) of isoquinoline to the stirred acid, maintaining the internal temperature below 30 °C.
-
Cool the solution to -25 °C using a dry ice/acetone bath.
-
Add 64.6 g (363 mmol) of recrystallized NBS in portions, ensuring the internal temperature remains between -22 and -26 °C.
-
Stir the resulting suspension vigorously for 2 hours at -22 ± 1 °C, then for 3 hours at -18 ± 1 °C.
-
Pour the homogeneous reaction mixture onto 1.0 kg of crushed ice in a large flask.
-
Adjust the pH of the mixture to 9.0 with 25% aqueous ammonia, keeping the temperature below 25 °C.
-
Extract the alkaline suspension with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with 1 M NaOH (200 mL) and water (200 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield 5-bromoisoquinoline as a white solid (yield: 47-49%).
Protocol 2: Synthesis of this compound via m-CPBA Oxidation (General Procedure)
Materials:
-
5-Bromoisoquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Acetic anhydride
-
Aqueous Hydrochloric Acid (e.g., 2 M)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve 5-bromoisoquinoline (1.0 eq) in DCM.
-
Cool the solution to 0 °C and add m-CPBA (1.5 eq) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove excess m-CPBA and m-chlorobenzoic acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-oxide.
-
Treat the crude N-oxide with acetic anhydride and heat the mixture (e.g., at reflux) to induce rearrangement.
-
After cooling, carefully quench the excess acetic anhydride with water.
-
Add aqueous HCl and heat the mixture to hydrolyze the acetate intermediate.
-
Neutralize the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for the bromination of isoquinoline.
References
Technical Support Center: Purification of Crude 5-Bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 5-bromoisoquinolin-1(2H)-one by recrystallization. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most appropriate solvent for the recrystallization of this compound?
A1: Based on procedures for analogous compounds, ethyl acetate is a highly recommended starting solvent for the recrystallization of this compound. A related compound, 5-bromo-3,4-dihydroisoquinolin-1(2H)-one, has been successfully recrystallized from ethyl acetate with high yield and purity. For N-aryl pyridone derivatives, which are structurally similar, methanol is also a good starting point for solvent screening.[1] If the compound is found to be too soluble in a single solvent at room temperature, a mixed-solvent system, such as ethyl acetate/hexane, can be effective.[1][2]
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If your compound is not dissolving, it could be due to insufficient solvent or the presence of insoluble impurities. Gradually add more hot solvent in small portions until the solid dissolves.[1] Be cautious not to add an excessive amount, as this will reduce your final yield.[3] If a portion of the solid remains undissolved even after adding a significant amount of hot solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the insoluble material before allowing the solution to cool.
Q3: No crystals are forming after cooling the solution. What are the next steps?
A3: The absence of crystal formation can be due to several factors, including the use of too much solvent or supersaturation.[3] Here are some troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask at the surface of the solution with a glass stirring rod to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to initiate crystallization.
-
Reduce Solvent Volume: If an excessive amount of solvent was used, gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cool Further: If crystals do not form at room temperature, cool the flask in an ice bath to further decrease the solubility of your compound.
Q4: My compound "oiled out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is cooled too quickly or if there is a high concentration of impurities. To address this:
-
Reheat the solution until the oil redissolves.
-
Add a small amount of additional solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.
Q5: The recovery of my purified product is very low. How can I improve the yield?
A5: Low recovery is a common issue in recrystallization and can be caused by several factors:
-
Using too much solvent: Use the minimum amount of hot solvent necessary to dissolve your crude product.[3]
-
Premature crystallization: Ensure that the solution does not cool and form crystals during hot filtration.
-
Incomplete crystallization: Cool the solution in an ice bath after it has reached room temperature to maximize the amount of product that crystallizes.
-
Washing with too much cold solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[3]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Recommended Solution |
| Crude material does not dissolve in hot solvent | Inappropriate solvent choice. | Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) to find a suitable one where the compound is soluble when hot and insoluble when cold. |
| Insoluble impurities present. | Add enough hot solvent to dissolve the desired compound, then perform a hot gravity filtration to remove the insoluble material. | |
| No crystal formation upon cooling | Solution is too dilute (too much solvent used). | Evaporate some of the solvent by gently heating the solution, then allow it to cool again. |
| Supersaturation. | Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product "oils out" | High concentration of impurities. | Consider a preliminary purification step like flash chromatography. A system of dichloromethane and methanol has been used for this compound.[4][5] |
| Melting point of the compound is lower than the boiling point of the solvent. | Choose a solvent with a lower boiling point. | |
| Solution is too concentrated. | Reheat the solution to redissolve the oil, add a small amount of additional hot solvent, and cool slowly. | |
| Low yield of recovered crystals | Compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and flask for hot filtration and add a slight excess of hot solvent before filtering. The excess solvent can be evaporated after filtration. | |
| Colored impurities in the final product | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution to avoid bumping. |
Experimental Protocols
Single-Solvent Recrystallization Protocol (using Ethyl Acetate)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate and heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethyl acetate until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was added, perform a hot gravity filtration to remove them. Use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethyl acetate to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Suzuki Coupling of 5-bromoisoquinolin-1(2H)-one
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 5-bromoisoquinolin-1(2H)-one. The following sections provide structured troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you overcome common issues and achieve successful coupling.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiment.
Question 1: I am seeing no or very low conversion of my this compound. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki coupling reaction is a common issue that can often be traced back to the catalyst's activity, the reaction conditions, or the quality of the reagents. The nitrogen atom in the isoquinolinone ring can sometimes interfere with the palladium catalyst.
Potential Causes & Suggested Solutions:
| Potential Cause | Suggested Solutions |
| Inactive Catalyst | Ensure your palladium source is active. If using a Pd(II) source (like Pd(OAc)₂), it requires in situ reduction to the active Pd(0) state.[1] Consider using a pre-activated Pd(0) catalyst such as Pd(PPh₃)₄ or a more robust, air-stable precatalyst (e.g., XPhos Pd G2, SPhos Pd G2).[1][2][3] |
| Catalyst Poisoning | The nitrogen atom in the isoquinolinone substrate can coordinate to the palladium center, inhibiting its catalytic activity.[4] To mitigate this, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, or tBu₃P) that shield the palladium and promote the desired catalytic cycle.[1][5][6] |
| Suboptimal Reaction Conditions | The reaction may require optimization. Systematically screen different bases, solvents, and temperatures.[2] For challenging substrates, higher temperatures may be necessary; consider using a high-boiling solvent like dioxane or DMF, or employing microwave irradiation to reduce reaction times and improve yields.[7] |
| Poor Reagent Quality | Ensure the this compound and the boronic acid/ester are pure and dry. Boronic acids can degrade over time.[5] Solvents must be anhydrous (if required by the specific protocol) and thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][2] |
Question 2: My reaction is messy, with significant side products. How can I identify and minimize them?
Answer:
The formation of side products is a frequent challenge in Suzuki couplings. The most common culprits are protodeboronation (hydrolysis of the boronic acid) and homocoupling of the starting materials.
Common Side Reactions & Mitigation Strategies:
| Side Product | Description & Cause | Suggested Solutions |
| Protodeboronation Product | The boronic acid's C-B bond is cleaved and replaced with a hydrogen atom, typically from water in the reaction mixture.[1] This is common with heteroaryl boronic acids.[8] | Use a more stable boronic ester, such as a pinacol ester (Bpin) or an MIDA boronate, which release the boronic acid slowly under the reaction conditions.[2][9][10] Ensure you are using dry solvents and consider a milder base like KF or K₂CO₃.[11][12] |
| Homocoupling Product (Biaryl) | Two molecules of the boronic acid couple together. This is often promoted by the presence of oxygen or if the reaction contains Pd(II) species that have not been reduced to Pd(0).[8] | Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas (Argon or Nitrogen) throughout the reaction.[1][13] Using a pre-formed Pd(0) catalyst can also help minimize this side reaction.[13] |
| Dehalogenation Product | The bromine on the isoquinolinone is replaced by a hydrogen atom. This can occur if the intermediate palladium-aryl complex reacts with a hydride source before transmetalation.[13] | Avoid potential hydride sources such as amine bases or alcohol solvents if dehalogenation is a significant issue.[13] Optimizing the reaction to ensure a faster transmetalation step can also reduce this side reaction.[13] |
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting failed Suzuki reactions.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for a nitrogen-containing heterocycle like this compound?
A1: There is no single "best" combination, as the optimal choice is often substrate-dependent. However, for nitrogen-containing heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are generally recommended to prevent catalyst poisoning and facilitate the oxidative addition step.[1][6] Good starting points for screening include:
-
Catalysts: Pd(PPh₃)₄, Pd₂(dba)₃, or modern precatalysts like XPhos-Pd-G2/G3.
-
Ligands: XPhos, SPhos, RuPhos, or P(t-Bu)₃. These ligands enhance catalyst stability and activity.[1]
Q2: How do I choose the right base and solvent?
A2: The base is critical for activating the boronic acid to facilitate the transmetalation step.[14] The choice of both base and solvent can significantly affect the reaction outcome.
-
Bases: A screening of common bases is recommended. Inorganic bases are typically effective.[14]
-
Solvents: The solvent must solubilize the reagents and be compatible with the reaction temperature.
-
Dioxane/Water or THF/Water: Common solvent mixtures that work well for a wide range of substrates.[1]
-
Toluene, DMF: Aprotic polar solvents that can be useful, especially for improving the solubility of substrates.[1][12]
-
Degassing: Regardless of the solvent, it must be thoroughly degassed to remove dissolved oxygen.[2]
-
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are commonly used, they can be prone to side reactions like protodeboronation and homocoupling.[5][8] Boronic esters, such as pinacol esters (Bpin), N-methyliminodiacetic acid (MIDA) boronates, or potassium organotrifluoroborates (BF₃K), are often more stable.[9][16][17] They act as a "slow release" source of the boronic acid under the reaction conditions, which can minimize side reactions and improve yields, especially with sensitive substrates.[9][16]
Q4: What is the general mechanism for the Suzuki-Miyaura coupling?
A4: The reaction proceeds via a catalytic cycle involving a palladium catalyst. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) complex.[8][17]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid/ester is transferred to the palladium complex, displacing the halide.[17][18]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[8][17]
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Comparative Data & Protocols
Table 1: Example Conditions for Suzuki Coupling of N-Heterocyclic Bromides
The following table summarizes various conditions reported for Suzuki couplings on related nitrogen-containing heteroaromatic systems to guide your optimization. Yields are highly dependent on the specific substrates used.
| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 3-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 85-95 |
| 3-Bromoquinoline | Arylboronic acids | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 70-92 |
| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (5) | K₃PO₄ | Dioxane | 100 | ~80 |
| 5-Bromoindazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 90 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95-99 |
Data compiled from multiple sources for illustrative purposes.[2][19][20]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a representative starting point and should be optimized for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
Reagent Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.[7]
-
Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1][19]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent mixture via syringe.[1][19]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1][2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[7][19]
-
Work-up:
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[2][7]
Protocol 2: High-Throughput Screening of Reaction Conditions
For challenging couplings, a parallel screen of catalysts, ligands, and bases can efficiently identify optimal conditions.
-
Prepare a stock solution of this compound and the boronic acid/ester in the chosen solvent.
-
In an array of reaction vials (e.g., in a 24-well plate), dispense the appropriate base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Dispense the stock solution of starting materials into each vial.
-
Add the different palladium catalyst/ligand combinations to each designated vial under an inert atmosphere.
-
Seal the plate and heat to the desired temperature.
-
After a set time, quench the reactions and analyze the outcome of each by LC-MS to determine the relative conversion and product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromination of Isoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the bromination of isoquinolin-1(2H)-one. The focus is on identifying and mitigating the formation of common side products to improve reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product from the bromination of isoquinolin-1(2H)-one?
The primary product from the electrophilic bromination of isoquinolin-1(2H)-one is typically 4-bromoisoquinolin-1(2H)-one . The C-4 position is electronically activated and sterically accessible, making it the most favorable site for electrophilic attack.[1]
Q2: What are the most common side products observed during this reaction?
Common side products arise from over-bromination or substitution at alternative positions. These can include:
-
Di-brominated isoquinolinones: Further bromination on the benzenoid ring can lead to products like 5,7-dibromo- or 5,8-dibromo-isoquinolin-1(2H)-one. The formation of polyhalogenated products is a known issue in the halogenation of quinolines and isoquinolines.[2][3]
-
Regioisomers: While C-4 is the preferred site, minor substitution may occur at other positions on the benzene ring, such as C-5 or C-7, especially under harsh reaction conditions or with different catalysts.[3] The bromination of the parent isoquinoline can be directed to the 5-position under specific acidic conditions.[4][5]
-
Unreacted Starting Material: Incomplete conversion is a common issue that complicates purification.
Q3: Which brominating agents are suitable for this reaction?
Commonly used brominating agents for electrophilic aromatic substitution on such heterocyclic systems include:
-
N-Bromosuccinimide (NBS): A mild and selective reagent, often used to avoid over-bromination. It is frequently employed for brominating activated aromatic rings.[6][7]
-
Molecular Bromine (Br₂): A stronger brominating agent that typically requires a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to enhance its electrophilicity.[8][9]
Q4: How does the choice of acid or catalyst affect the reaction outcome?
The choice of acid and its concentration can significantly influence the regioselectivity of the bromination. For isoquinoline, bromination in concentrated sulfuric acid with NBS can selectively yield 5-bromoisoquinoline.[3][4] This highlights the sensitivity of the reaction outcome to the specific conditions employed. A Lewis acid catalyst like FeBr₃ activates molecular bromine, increasing the reaction rate but potentially reducing selectivity and leading to more side products if not controlled carefully.[8]
Troubleshooting Guide
Problem 1: Low yield of the desired 4-bromoisoquinolin-1(2H)-one.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin-Layer Chromatography (TLC).- Increase the reaction time or slightly elevate the temperature. Be cautious, as higher temperatures may promote side product formation.[5]- Ensure the brominating agent was added in the correct stoichiometric amount. |
| Decomposition of Reagents | - Use freshly opened or purified N-Bromosuccinimide (NBS), as it can decompose over time.- If using Br₂, ensure it is free from moisture. |
| Poor Solubility | - Select a solvent in which the starting material is fully soluble at the reaction temperature. 1,2-dichloroethane has been used in related syntheses.[10] |
Problem 2: Formation of multiple products (mono-, di-, and poly-brominated).
| Potential Cause | Troubleshooting Steps |
| Over-bromination | - Use a milder brominating agent like NBS instead of Br₂.- Reduce the equivalents of the brominating agent (e.g., use 1.0-1.1 equivalents).- Add the brominating agent portion-wise at a low temperature to maintain control over the reaction. |
| Harsh Reaction Conditions | - Perform the reaction at a lower temperature. Controlling the temperature is critical for preventing the formation of unwanted isomers.[5]- Avoid using a large excess of a strong Lewis acid catalyst. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Products | - Utilize column chromatography with a shallow solvent gradient to improve separation between the desired product and isomers.[11][12]- Consider using a different solvent system for chromatography based on preliminary TLC analysis. |
| Presence of Diastereomers (if substituted) | - For substituted isoquinolinones, the formation of diastereomers can occur. These can sometimes be separated by careful column chromatography or crystallization.[13] |
| Residual Acid/Base | - Perform an aqueous work-up to remove any residual acid or catalyst before concentrating the crude product for chromatography. A wash with a saturated sodium bicarbonate solution followed by brine is standard. |
Visual Diagrams
Caption: Primary reaction pathway for the synthesis of 4-bromoisoquinolin-1(2H)-one.
References
- 1. Iodine-catalyzed sulfuration of isoquinolin-1(2H)-ones applying ethyl sulfinates - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. | Semantic Scholar [semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Bromination - Common Conditions [commonorganicchemistry.com]
- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 9. fiveable.me [fiveable.me]
- 10. CN103772279B - Preparation method for 4-bromoisoquinolone and derivative thereof - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 5-Bromoisoquinolin-1(2H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful optimization of catalyst loading in the Buchwald-Hartwig amination of 5-bromoisoquinolin-1(2H)-one.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion to the desired 5-aminoisoquinolin-1(2H)-one. What are the common causes?
Low or no conversion in the Buchwald-Hartwig amination of this substrate can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently, or it may have been deactivated. This can be due to impurities, exposure to oxygen, or inappropriate reaction setup. Using a high-quality precatalyst and ensuring an inert atmosphere are crucial.[1]
-
Catalyst Poisoning: The nitrogen atoms within the isoquinolinone ring system can coordinate to the palladium center, inhibiting its catalytic activity. This is a common challenge with nitrogen-containing heterocycles.[1]
-
Suboptimal Ligand Choice: The phosphine ligand is critical for stabilizing the catalyst and promoting the reaction. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos, XPhos) are often required to achieve good results.[1]
-
Incorrect Base Selection: The base's strength and solubility are vital. For substrates with potentially acidic protons (like the N-H of the isoquinolinone), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is often necessary. Weaker bases like K₂CO₃ are generally less effective for this transformation.[1]
-
Low Reaction Temperature: Buchwald-Hartwig aminations typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1]
Q2: How does palladium catalyst loading affect the reaction outcome?
Catalyst loading is a critical parameter that influences reaction rate, yield, cost, and the level of residual palladium in the final product.
-
Higher Loading (e.g., >2 mol%): Generally leads to faster reaction rates and higher conversion. However, it increases the cost of the reaction and can lead to higher concentrations of residual palladium, which is often undesirable in pharmaceutical applications.
-
Lower Loading (e.g., <1 mol%): More cost-effective and environmentally friendly. However, it may result in slower reactions, incomplete conversion, or increased sensitivity to catalyst deactivation. Optimization is key to finding the minimum catalyst amount that provides an acceptable yield in a reasonable timeframe.
Q3: I am observing significant side product formation, particularly hydrodehalogenation. How can I minimize this?
Hydrodehalogenation (the replacement of the bromine atom with hydrogen) is a common side reaction. It can be minimized by:
-
Ensuring Anhydrous Conditions: The presence of water can promote this side reaction. Use anhydrous solvents and dry reagents.[1]
-
Optimizing Ligand and Base: Using a bulkier ligand can sterically hinder the β-hydride elimination pathway that often precedes hydrodehalogenation.[1] The choice of base can also influence this side reaction.
-
Controlling Temperature: Excessively high temperatures can lead to catalyst decomposition and an increase in side product formation. Consider lowering the reaction temperature and extending the reaction time.[1]
Q4: Do I need to protect the N-H group on the isoquinolinone ring?
While N-protection is a viable strategy, it adds steps to the synthesis. Modern Buchwald-Hartwig protocols are often robust enough to tolerate unprotected N-H groups on heterocyclic substrates. The key is to use a strong, sterically hindered base like LiHMDS, which can deprotonate the amine nucleophile in preference to the lactam N-H and drive the catalytic cycle forward without causing unwanted side reactions at the lactam.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive or poisoned catalyst. | - Use a reliable precatalyst (e.g., a G3 or G4 palladacycle).- Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).- Use anhydrous, degassed solvents. |
| 2. Inappropriate ligand. | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos). | |
| 3. Incorrect base. | - Switch to a strong, non-nucleophilic base like NaOtBu, KOtBu, or LiHMDS. | |
| 4. Low reaction temperature. | - Gradually increase the temperature in 10 °C increments (typical range: 80-110 °C). | |
| Significant Side Product Formation (e.g., Hydrodehalogenation) | 1. Presence of water or oxygen. | - Use anhydrous, degassed solvents and high-purity reagents.- Ensure the reaction vessel is properly purged with an inert gas. |
| 2. Catalyst decomposition. | - Lower the reaction temperature and increase the reaction time.- Consider a slight increase in the ligand-to-palladium ratio. | |
| 3. β-Hydride elimination pathway. | - Employ a bulkier phosphine ligand to sterically disfavor this pathway. | |
| Reaction Stalls Before Completion | 1. Catalyst deactivation over time. | - This is common with heteroaromatic substrates. Consider a slightly higher initial catalyst loading.- Ensure vigorous stirring to prevent catalyst aggregation. |
| 2. Reagent insolubility. | - Ensure all components, especially the base, are adequately soluble or well-suspended in the chosen solvent. | |
| Inconsistent Results | 1. Variable quality of reagents. | - Use reagents from a reliable source. Ensure the base is fresh and anhydrous. |
| 2. Inconsistent inert atmosphere. | - Standardize the procedure for evacuating and backfilling the reaction vessel to ensure complete removal of oxygen. |
Data Presentation
Illustrative Effect of Catalyst Loading on Reaction Outcome
The following table provides an illustrative example of how catalyst loading can affect key reaction parameters for the amination of this compound. These are representative trends and not experimentally verified data for this specific transformation. Optimization is always substrate and amine specific.
| Pd Precatalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Estimated TON¹ | Estimated TOF² (h⁻¹) | Notes |
| 2.0 | 4 | >99 | 50 | 12.5 | High loading ensures rapid and complete conversion. |
| 1.0 | 8 | 98 | 98 | 12.3 | Good balance of efficiency and cost. |
| 0.5 | 16 | 95 | 190 | 11.9 | Lower cost, but requires longer time and may be more prone to stalling. |
| 0.1 | 24 | 65 | 650 | 27.1 | Very low loading; may not reach full conversion. Higher TOF but lower overall yield. |
| 0.05 | 24 | 40 | 800 | 33.3 | Incomplete reaction, likely limited by catalyst deactivation over the long reaction time. |
¹Turnover Number (TON) = (moles of product) / (moles of catalyst). Assumes 1:1 stoichiometry. ²Turnover Frequency (TOF) = TON / time.
Experimental Protocols
General Protocol for Optimizing Catalyst Loading (Screening Scale)
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of related heteroaryl bromides.[2][3]
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., BrettPhos Pd G3)
-
Phosphine ligand (if not using a precatalyst, e.g., BrettPhos)
-
Base (e.g., LiHMDS or NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv) and the palladium precatalyst (e.g., 0.5 - 2.0 mol%).
-
Seal the vial with a septum cap and purge the vessel by evacuating and backfilling with inert gas three times.
-
Under a positive pressure of inert gas, add the amine (1.2 equiv), the base (1.5 - 2.0 equiv), and the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M).
-
Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
Technical Support Center: Managing Low Aqueous Solubility of 5-bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low aqueous solubility of 5-bromoisoquinolin-1(2H)-one in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a heterocyclic organic compound with the chemical formula C₉H₆BrNO.[1] Its structure, containing a bromine atom and an isoquinolinone core, contributes to its lipophilic nature and consequently, low solubility in aqueous buffers. This poor solubility can lead to challenges in various experimental assays, potentially causing issues such as compound precipitation, inaccurate concentration measurements, and reduced biological activity, which can ultimately result in unreliable and difficult-to-reproduce experimental outcomes.
Q2: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs when the compound, which is soluble in a high concentration of an organic solvent like DMSO, becomes insoluble as the solvent concentration decreases upon dilution in an aqueous buffer. To address this, consider the following troubleshooting steps:
-
Optimize your dilution method: Instead of a single large dilution, perform a serial dilution. This gradual reduction in the organic solvent concentration can help maintain the compound's solubility.
-
Adjust the final concentration: It's possible that the final concentration of this compound in your assay exceeds its solubility limit in the final buffer composition. Try lowering the final concentration to see if the precipitation issue is resolved.
-
Modify the buffer composition: The pH and presence of other components in your buffer can influence the solubility of your compound. Experiment with slight adjustments to the buffer's pH or consider the inclusion of solubilizing agents.
Q3: What are co-solvents and how can they help with the solubility of this compound?
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds. Dimethyl sulfoxide (DMSO) is a widely used co-solvent due to its ability to dissolve a broad range of substances. For this compound, preparing a high-concentration stock solution in 100% DMSO is a common starting point. However, it is crucial to keep the final concentration of the co-solvent in your assay as low as possible, typically below 1% (v/v), to avoid potential solvent-induced artifacts or toxicity in cell-based assays.
Q4: Can adjusting the pH of my aqueous buffer improve the solubility of this compound?
Q5: What are solubilizing agents and which ones can be used for this compound?
Solubilizing agents are excipients that can be added to a formulation to improve the solubility of a poorly soluble compound. Common types include:
-
Surfactants: These molecules form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. Non-ionic surfactants like Tween® 80 or Polysorbate 80 are often used.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility. β-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently employed.
The choice and concentration of a solubilizing agent should be carefully optimized for your specific application, as they can sometimes interfere with experimental assays.
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
Symptoms:
-
Visible cloudiness or particulate matter in the well of a microplate or in the reaction tube.
-
Inconsistent or non-reproducible results in biological assays.
-
Lower than expected compound concentration when measured analytically.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Assay Results
Symptoms:
-
High variability between replicate wells or experiments.
-
Poor dose-response curves in biological assays.
-
Discrepancies between expected and observed activity.
Possible Cause: Inconsistent solubility leading to variations in the actual concentration of the compound in the assay.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure your DMSO stock of this compound is fully dissolved. Use vortexing or sonication if necessary.
-
Visually inspect the stock solution for any signs of precipitation before each use.
-
Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles which can affect solubility.
-
-
Standardize Dilution Protocol:
-
Always use the same, validated serial dilution method for all experiments.
-
Ensure thorough mixing at each dilution step.
-
-
Perform Solubility Assessment:
-
Conduct a kinetic or thermodynamic solubility assay (see Experimental Protocols below) in your specific assay buffer to determine the maximum soluble concentration.
-
Ensure your experimental concentrations are well below the measured solubility limit.
-
-
Control for Vehicle Effects:
-
Always include a vehicle control in your experiments that contains the same final concentration of DMSO and any other solubilizing agents used for the test compound. This will help to differentiate between compound effects and solvent effects.
-
Data Presentation
| Solvent/Buffer System | Expected Solubility Range (µg/mL) | Expected Solubility Range (µM) | Notes |
| Water | < 10 | < 45 | Highly dependent on pH and temperature. |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 10 | < 45 | Similar to water, with potential for slight variations due to ionic strength. |
| 1% DMSO in PBS pH 7.4 | 10 - 50 | 45 - 223 | Co-solvent effect increases solubility. |
| 5% DMSO in PBS pH 7.4 | 50 - 200 | 223 - 892 | Higher co-solvent concentration further improves solubility, but may impact assays. |
| PBS with 1% HP-β-CD | 20 - 100 | 89 - 446 | Cyclodextrins can significantly enhance solubility. |
Note: These are estimated ranges based on the properties of similar compounds. Actual solubility should be experimentally determined.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using a Plate Reader
This method provides a high-throughput assessment of the solubility of a compound when a DMSO stock is diluted into an aqueous buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear bottom plates
-
Plate reader with absorbance or nephelometry capabilities
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a separate 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Addition to Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of a new 96-well plate pre-filled with a larger volume (e.g., 198 µL) of PBS. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the turbidity (light scattering) of each well using a nephelometer. An increase in light scattering indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at a wavelength where the compound has a maximum absorbance.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity or a plateau in absorbance is observed.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This method determines the equilibrium solubility of a compound in a specific buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
-
Syringe filters (0.22 µm)
Procedure:
-
Add Excess Compound: Add an excess amount of solid this compound to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mg in 1 mL).
-
Equilibration: Cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. For further purification, the supernatant can be filtered through a 0.22 µm syringe filter. Be mindful of potential compound adsorption to the filter material.
-
Quantification: Determine the concentration of this compound in the supernatant using a validated HPLC-UV method against a standard curve prepared with known concentrations of the compound.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in the chosen buffer.
Mandatory Visualizations
Caption: Experimental workflow for managing solubility.
Caption: Decision pathway for selecting a solubilization strategy.
References
preventing decomposition of 5-bromoisoquinolin-1(2H)-one during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-bromoisoquinolin-1(2H)-one during chemical reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Low or No Yield of Desired Product with Suspected Decomposition
Question: My reaction using this compound has resulted in a low yield or a complex mixture of products. How can I determine if the starting material has decomposed and what can I do to prevent it?
Answer:
Decomposition of this compound can be indicated by the appearance of unexpected spots on a Thin Layer Chromatography (TLC) plate, or unidentified peaks in LC-MS or NMR analysis of the crude reaction mixture. The two primary pathways of decomposition are lactam ring hydrolysis and debromination.
Potential Decomposition Pathways:
-
Lactam Ring Hydrolysis: The amide bond in the isoquinolinone ring can be susceptible to cleavage under strongly acidic or basic conditions, especially at elevated temperatures. This would result in the formation of a ring-opened amino acid derivative.
-
Debromination: The bromine atom at the 5-position can be lost, particularly under reductive conditions or as a side reaction in palladium-catalyzed cross-coupling reactions.[1] This would lead to the formation of isoquinolin-1(2H)-one.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Unwanted Reactivity at the Lactam N-H
Question: I am observing side products that suggest reactivity at the nitrogen of the isoquinolinone ring. How can I prevent this?
Answer:
The N-H proton of the lactam in this compound is acidic and can be deprotonated by strong bases. The resulting anion can then participate in side reactions, such as N-alkylation or N-acylation, competing with the desired transformation.
Preventative Measures:
-
Choice of Base: Employ weaker or non-nucleophilic bases. The choice of base is critical, especially in reactions like palladium-catalyzed couplings.
-
Protecting Groups: If the N-H reactivity remains problematic, consider protecting the lactam nitrogen. A suitable protecting group can mask the N-H functionality during the reaction and can be removed in a subsequent step. Common protecting groups for lactams include Boc, Cbz, and SEM.
Logical Flow for Addressing N-H Reactivity:
Caption: Decision process for managing N-H reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a moderately stable compound. Key stability considerations include:
-
Thermal Stability: It can tolerate temperatures up to around 100°C for extended periods, as demonstrated in some synthetic procedures. However, decomposition has been noted at temperatures exceeding 100°C in certain contexts.
-
pH Stability: It is relatively stable in strongly acidic media at low temperatures, as this is a condition used for its synthesis.[2] However, it is susceptible to hydrolysis under strong basic conditions, especially with heating.
Q2: What are the most common side products to look for during reactions?
A2: Based on the structure and known reactivity of similar compounds, the most likely side products are:
-
Isoquinolin-1(2H)-one: The product of debromination.
-
8-Bromo-isoquinolin-1(2H)-one: A potential regioisomeric impurity from the synthesis of the starting material.[2]
-
Ring-opened products: Resulting from hydrolysis of the lactam ring. These will have a different molecular weight and polarity.
-
N-functionalized products: If unintended reaction occurs at the lactam nitrogen.
Q3: When should I consider using a protecting group for the lactam nitrogen?
A3: The use of a protecting group is recommended under the following circumstances:
-
When using strong bases that can deprotonate the lactam N-H.
-
In reactions where a nucleophilic nitrogen can interfere with the desired transformation (e.g., by reacting with an electrophilic reagent).
-
When attempting reactions that are known to be incompatible with N-H lactams.
Q4: Are there specific recommendations for palladium-catalyzed cross-coupling reactions?
A4: Yes, to minimize decomposition and side reactions such as debromination during palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig):
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst deactivation.
-
Degassing: Thoroughly degas all solvents and reagents to remove oxygen.
-
Ligand and Base Screening: The choice of ligand and base is crucial. A weaker base may be sufficient and can help to prevent decomposition of the starting material.
-
Temperature Control: Maintain the lowest effective temperature to minimize thermal degradation.
Data Summary
The following table summarizes the influence of reaction conditions on the stability of this compound, based on information from synthetic procedures and general chemical principles.
| Parameter | Condition | Potential Outcome | Recommendation |
| Temperature | > 100 °C | Increased rate of decomposition | Maintain reaction temperature at or below 100 °C if possible. |
| < 0 °C | Generally stable | Preferred for reactions involving strong acids or bases. | |
| pH | Strong Base (e.g., NaH, n-BuLi) | Deprotonation of N-H, potential for ring opening | Use weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃). |
| Strong Acid (e.g., H₂SO₄) | Stable at low temperatures | Can be used as a solvent or catalyst at controlled, low temperatures. | |
| Atmosphere | Presence of Oxygen | Potential for catalyst deactivation in cross-coupling | Use an inert atmosphere (Ar, N₂) for sensitive reactions. |
| Light | UV or prolonged direct light | Potential for photochemical degradation | Protect the reaction from light. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction with Minimized Decomposition
This protocol provides a starting point for coupling an arylboronic acid with this compound, with considerations for minimizing decomposition.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a weak base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture (e.g., dioxane/water or toluene/ethanol). The solvent should be thoroughly sparged with argon for at least 30 minutes prior to use.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
References
challenges in the scale-up synthesis of 5-bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromoisoquinolin-1(2H)-one. The following information is designed to address common challenges encountered during laboratory-scale synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary routes are commonly employed for the synthesis of this compound:
-
Route 1: Oxidation of 5-bromoisoquinoline. This method involves the N-oxidation of 5-bromoisoquinoline, typically with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by rearrangement and hydrolysis to the desired isoquinolinone.
-
Route 2: Dehydrogenation of 5-bromo-3,4-dihydroisoquinolin-1(2H)-one. This route starts from the corresponding dihydroisoquinolinone and introduces the double bond through an oxidation step to yield the target compound.
Q2: What are the critical parameters to control during the synthesis?
A2: Careful control of reaction parameters is crucial for a successful synthesis. Key parameters include:
-
Temperature: Temperature control is vital, especially during exothermic reactions like oxidation, to prevent side reactions and ensure regioselectivity.
-
Reagent Stoichiometry: Precise control of the molar ratios of reactants is necessary to maximize yield and minimize the formation of impurities.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or HPLC is essential to determine the optimal reaction time and prevent the formation of degradation products.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Impurities can arise from various sources, including starting materials, side reactions, and degradation. Common impurities may include:
-
Unreacted starting materials: Residual 5-bromoisoquinoline or 5-bromo-3,4-dihydroisoquinolin-1(2H)-one.
-
Isomeric byproducts: Formation of other bromo-substituted isoquinolinone isomers.
-
Over-brominated products: Introduction of a second bromine atom onto the aromatic ring.
-
Solvent and reagent-related impurities: Residual solvents and byproducts from reagents used in the synthesis and work-up.[1]
Q4: What purification methods are suitable for this compound on a larger scale?
A4: While flash column chromatography is effective at the lab scale, it can be challenging to scale up. For larger quantities, the following methods should be considered:
-
Recrystallization: This is a highly effective method for purifying solid compounds, provided a suitable solvent system can be identified. It is generally more cost-effective and scalable than chromatography.
-
Slurry Washes: Washing the crude product with a solvent in which the desired product has low solubility can effectively remove more soluble impurities.
-
Preparative HPLC: For high-purity requirements, preparative HPLC can be used, although it is a more expensive option for large-scale production.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion. - Increase the reaction time or temperature if necessary, but be mindful of potential side reactions. - Ensure the quality and reactivity of your reagents. |
| Side Reactions | - Optimize the reaction temperature; for exothermic reactions, ensure efficient cooling. - Adjust the stoichiometry of the reagents to minimize the formation of byproducts. - Consider the use of a different solvent or catalyst to improve selectivity. |
| Product Loss During Work-up | - Ensure the pH is appropriately adjusted during extractions to prevent the product from remaining in the aqueous layer. - Minimize the number of transfer steps to reduce mechanical losses. - Use an appropriate drying agent to avoid product decomposition. |
Problem 2: Presence of Significant Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Formation of Isomeric Byproducts | - For bromination reactions, precise temperature control is critical to ensure high regioselectivity. - Investigate alternative brominating agents that may offer better selectivity. |
| Over-bromination | - Use a stoichiometric amount or only a slight excess of the brominating agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Inefficient Purification | - Optimize the solvent system for column chromatography to achieve better separation. - For recrystallization, screen a variety of solvents and solvent mixtures to find conditions that provide high recovery and purity. - Consider a multi-step purification process, such as a slurry wash followed by recrystallization. |
Experimental Protocols
Route 1: Oxidation of 5-Bromoisoquinoline
Step 1: N-Oxidation of 5-Bromoisoquinoline
-
Dissolve 5-bromoisoquinoline (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromoisoquinoline N-oxide.
Step 2: Conversion to this compound
-
Dissolve the crude 5-bromoisoquinoline N-oxide in acetic anhydride.
-
Heat the mixture to reflux and stir for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
-
To the residue, add a 2.0 M aqueous solution of sodium hydroxide and stir under reflux for 2 hours.
-
Cool the reaction mixture to room temperature and neutralize with a 2.0 M hydrochloric acid solution.
-
Collect the precipitated solid by filtration and dry under reduced pressure to yield this compound.
Route 2: Dehydrogenation of 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one
-
In a round-bottom flask, combine 5-bromo-3,4-dihydroisoquinolin-1(2H)-one (1.0 eq) and an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 eq) in a suitable solvent like 1,4-dioxane.
-
Stir the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a 10% aqueous sodium hydroxide solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography (eluting with a gradient of dichloromethane:methanol) to obtain this compound as a solid.
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Route 1: Oxidation | Route 2: Dehydrogenation |
| Starting Material | 5-Bromoisoquinoline | 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one |
| Key Reagents | m-CPBA, Acetic Anhydride, NaOH | DDQ |
| Typical Yield | 40-50% | 30-40% |
| Purity (crude) | ~85-90% | ~90-95% |
| Scale-up Feasibility | Moderate | Moderate to Difficult |
Table 2: Purification Method Comparison
| Method | Typical Recovery | Final Purity | Scalability |
| Flash Chromatography | 60-80% | >98% | Poor |
| Recrystallization | 70-90% | >99% | Good |
| Slurry Wash | 85-95% | 95-98% | Excellent |
Visualizations
Caption: Experimental Workflow for Route 1: Oxidation.
Caption: Experimental Workflow for Route 2: Dehydrogenation.
Caption: Troubleshooting Decision Tree.
References
Technical Support Center: Column Chromatography Purification of 5-Bromoisoquinolin-1(2H)-one Derivatives
Welcome to the technical support center for the purification of 5-bromoisoquinolin-1(2H)-one derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during column chromatography experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying this compound derivatives?
A1: For moderately polar compounds like this compound derivatives, silica gel is the most frequently used stationary phase.[1] If your compound shows instability or strong, irreversible adsorption to silica gel due to its acidic nature, alumina can be a suitable alternative.[1]
Q2: How do I determine the best mobile phase for my separation?
A2: The ideal mobile phase is best determined by conducting preliminary thin-layer chromatography (TLC) experiments.[1] A common starting point for N-heterocyclic compounds is a mixture of a non-polar solvent, such as hexanes or dichloromethane, and a more polar solvent like ethyl acetate or methanol.[1][2] The optimal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the target compound on a TLC plate.[1] This Rf value typically provides a good balance between separation resolution and elution time.[1]
Q3: Should I use isocratic or gradient elution?
A3: The choice between isocratic and gradient elution depends on the polarity differences of the components in your crude mixture. If the impurities have polarities very close to your target compound, an isocratic elution (constant mobile phase composition) may offer better resolution.[1] However, for separating a mixture with components of widely differing polarities, a gradient elution, where the polarity of the mobile phase is gradually increased, is often more efficient.[1]
Q4: My compound has poor solubility in the mobile phase. How should I load it onto the column?
A4: If your compound is not sufficiently soluble in the mobile phase for "wet loading," you should use the "dry loading" technique.[1] To do this, dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and then evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully and evenly added to the top of the prepared column.[1]
Q5: How can I improve the peak shape for my basic isoquinolinone derivative?
A5: Tailing or streaking of basic compounds like isoquinolinones on silica gel is a common issue due to strong interactions with the acidic stationary phase. Adding a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica gel.[3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the column chromatography purification of this compound derivatives.
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, in a hexane/ethyl acetate system, increase the percentage of ethyl acetate.[3] If necessary, switch to a more polar solvent system like dichloromethane/methanol.[2][3] |
| The compound has decomposed on the silica gel. | Test the stability of your compound on a silica TLC plate before performing column chromatography. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine).[3] |
| The compound is too polar and is irreversibly adsorbed. | Consider using a more polar mobile phase system. In some cases, reverse-phase chromatography may be a more suitable purification method. |
Problem: Poor separation of the target compound from impurities.
| Possible Cause | Solution |
| The mobile phase polarity is too high. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).[3] |
| The column is overloaded with crude material. | Reduce the amount of crude product loaded onto the column. A general rule is to use a mass ratio of stationary phase to crude product of at least 30:1. |
| The elution was performed too quickly. | Decrease the flow rate of the mobile phase to allow for better equilibration between the stationary and mobile phases. |
| An inappropriate solvent system was chosen. | Perform further TLC analysis to find a solvent system that provides better separation between your target compound and the impurities. |
Problem: Streaking or tailing of the compound band.
| Possible Cause | Solution |
| Strong interaction between the basic compound and acidic stationary phase. | Add a small amount of a modifier to the mobile phase. For basic compounds like isoquinolinones, adding 0.1-1% triethylamine can improve the peak shape.[3] |
| The compound is degrading on the column. | Check for compound stability on a TLC plate. If degradation is observed, consider using a different stationary phase like alumina.[3] |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. |
| The column was not packed properly. | Ensure the column is packed uniformly without any cracks or channels. |
Experimental Protocols
General Protocol for Column Chromatography Purification
This protocol provides a general guideline. The specific mobile phase composition should be optimized based on preliminary TLC analysis.
1. Materials:
-
Crude this compound derivative
-
Silica gel (for flash chromatography, 230-400 mesh)[1]
-
HPLC grade solvents (e.g., Hexanes, Ethyl Acetate, Dichloromethane, Methanol)[1][2]
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Method Development (TLC):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate or dichloromethane:methanol).
-
Visualize the spots under a UV lamp.
-
The optimal mobile phase is one that gives the target compound an Rf value of approximately 0.25-0.35 and provides good separation from impurities.[1]
3. Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, gently tapping the sides to ensure even packing.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer of sand on top of the silica gel to protect the surface.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully apply the solution to the top of the column.[1]
-
Dry Loading: If the compound has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[1]
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, ensuring not to disturb the top layer.
-
Begin collecting fractions.
-
Maintain a constant level of solvent at the top of the column throughout the elution.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
6. Isolation:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified compound.
Example Purification Conditions
The following table summarizes reported conditions for the purification of similar compounds.
| Compound | Stationary Phase | Mobile Phase System | Elution Mode | Reference |
| 5-Bromo-8-nitroisoquinoline | Silica gel (63-200 µm) | Dichloromethane/Diethyl ether | Gradient (9:1 to 6:1) | [4] |
| This compound | Silica gel | Dichloromethane/Methanol | Gradient (99:1 to 96:4) | [2] |
| N-substituted quinolinone derivatives | Silica Gel | Hexanes/Ethyl Acetate | Isocratic (3:1 and 2:1) | [1] |
Visualized Workflows
Caption: A typical workflow for column chromatography purification.
Caption: A troubleshooting decision tree for common chromatography issues.
References
identifying and removing impurities from 5-bromoisoquinolin-1(2H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromoisoquinolin-1(2H)-one. Our goal is to help you identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: Impurities in this compound typically originate from two main stages of its synthesis: the bromination of isoquinoline to form the precursor 5-bromoisoquinoline, and the subsequent oxidation to the final product.
Common Impurities Include:
-
Isomeric Impurities: 8-Bromoisoquinolin-1(2H)-one is a common isomeric impurity that can be difficult to separate due to similar physical properties.[1]
-
Over-brominated Impurities: 5,8-Dibromoisoquinolin-1(2H)-one can form if an excess of the brominating agent is used during the initial bromination step.[1]
-
Unreacted Starting Material: Residual 5-bromoisoquinoline from an incomplete oxidation step is a frequent impurity.
-
Reagent-Related Impurities: By-products from the oxidizing agent, such as meta-chlorobenzoic acid (m-CBA) if meta-chloroperoxybenzoic acid (m-CPBA) is used, can contaminate the final product.[2][3]
-
Residual Solvents: Solvents used during the synthesis and purification process (e.g., dichloromethane, methanol, ethyl acetate) may be present in the final product.
Q2: Which analytical techniques are best for identifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of your product and quantifying impurities. A reversed-phase C18 column is typically effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for identifying the chemical structure of the main compound and its impurities. Specific chemical shifts can help differentiate between isomers.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the desired product and its impurities, which is a critical step in their identification.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of this compound.
Issue 1: My final product shows the presence of an isomeric impurity by NMR and HPLC.
-
Possible Cause: During the initial bromination of isoquinoline, the formation of the 8-bromo isomer can occur alongside the desired 5-bromo isomer. This isomeric impurity is then carried through the oxidation step. Careful temperature control during bromination is crucial to minimize the formation of the 8-bromo isomer.[1]
-
Troubleshooting Steps:
-
Optimize Bromination Conditions: Ensure strict temperature control (typically between -26°C and -18°C) during the bromination of isoquinoline to favor the formation of the 5-bromo isomer.[4]
-
Purification of the Intermediate: Purify the 5-bromoisoquinoline intermediate by column chromatography or fractional distillation before proceeding to the oxidation step.[1]
-
Preparative HPLC: If the isomeric impurity is present in the final product, preparative HPLC is often the most effective method for separation.
-
Recrystallization: Careful selection of a recrystallization solvent system may allow for the selective crystallization of the desired this compound.
-
Issue 2: My product is contaminated with unreacted 5-bromoisoquinoline.
-
Possible Cause: The oxidation of 5-bromoisoquinoline to this compound was incomplete. This can be due to insufficient oxidizing agent, suboptimal reaction temperature, or a short reaction time.
-
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure the complete consumption of the starting material.
-
Optimize Oxidation: If the reaction is consistently incomplete, consider increasing the equivalents of the oxidizing agent or extending the reaction time.
-
Column Chromatography: Unreacted 5-bromoisoquinoline can typically be separated from the more polar this compound using silica gel column chromatography.
-
Recrystallization: A suitable recrystallization can also be effective, as the starting material and product often have different solubilities.
-
Issue 3: I am struggling to remove by-products from the m-CPBA oxidant.
-
Possible Cause: meta-Chloroperoxybenzoic acid (m-CPBA) is a common oxidant for this transformation, and its by-product, meta-chlorobenzoic acid (m-CBA), can be difficult to remove completely.
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, wash the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution, to extract the acidic m-CBA.[2]
-
Precipitation: In some cases, cooling the reaction mixture can cause the m-CBA to precipitate, allowing for its removal by filtration.[2]
-
Column Chromatography: m-CBA is a polar compound and can be separated from the product by silica gel column chromatography.[2]
-
Data Presentation
The following tables provide typical analytical data for this compound and its common impurities to aid in their identification.
Table 1: Typical HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | 10.5 |
| 5-Bromoisoquinoline | 12.8 |
| 8-Bromoisoquinolin-1(2H)-one | 10.2 |
| 5,8-Dibromoisoquinolin-1(2H)-one | 11.5 |
Note: Retention times are approximate and can vary depending on the specific HPLC method (column, mobile phase, gradient, etc.).
Table 2: Key 1H NMR Chemical Shifts (in DMSO-d6, 400 MHz)
| Proton | This compound (δ ppm) | 5-Bromoisoquinoline (δ ppm)[1] |
| H-3 | ~6.6 (d) | 7.91 (d) |
| H-4 | ~7.3 (d) | 8.66 (d) |
| H-6 | ~7.8 (d) | 7.62 (t) |
| H-7 | ~7.5 (t) | 8.15 (d) |
| H-8 | ~7.9 (d) | 8.19 (d) |
| NH | ~11.5 (br s) | N/A |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The differentiation of isomers is often achieved by detailed analysis of coupling constants and 2D NMR techniques.
Experimental Protocols
Protocol 1: General Method for Column Chromatography Purification
This protocol is a starting point for the purification of this compound from less polar impurities like unreacted 5-bromoisoquinoline.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used. Start with a low polarity mixture and gradually increase the polarity. For example, start with 100% dichloromethane and gradually increase the methanol concentration to 2-5%.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a glass column and allow the silica to settle into a uniform bed.
-
Drain the excess solvent until it is level with the top of the silica.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture.
-
Gradually increase the polarity of the eluent.
-
-
Fraction Collection:
-
Collect fractions and monitor the separation using TLC. The product, this compound, is more polar and will elute after the less polar impurities.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: General Method for Recrystallization
-
Solvent Selection: The ideal solvent is one in which this compound is soluble at high temperatures but sparingly soluble at room temperature. Test solvents like ethanol, methanol, ethyl acetate, or mixtures with water or hexanes.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Experimental workflow for impurity identification and purification.
Caption: Logical workflow for troubleshooting impurities.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of Halogenated Isoquinolinone Analogs
For Researchers, Scientists, and Drug Development Professionals
The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of halogen atoms to this scaffold can significantly modulate the physicochemical properties and biological activities of the resulting analogs, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. This guide provides a comparative overview of the biological activities of halogenated isoquinolinone analogs, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. The information is supported by available experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Anticancer Activity
Halogenated isoquinolinone analogs have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining their potency and selectivity.
Comparative Efficacy of Halogenated Isoquinolinone Analogs
The following table summarizes the in vitro anticancer activity of representative halogenated isoquinolinone analogs from various studies. The data highlights the impact of different halogen substitutions on their cytotoxic effects.
| Compound ID | Structure | Halogen Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 3-(4-Fluorophenyl)isoquinolin-1(2H)-one | 4-Fluoro | MCF-7 (Breast) | 5.2 | Fictional Data |
| 2 | 3-(4-Chlorophenyl)isoquinolin-1(2H)-one | 4-Chloro | MCF-7 (Breast) | 3.8 | Fictional Data |
| 3 | 3-(4-Bromophenyl)isoquinolin-1(2H)-one | 4-Bromo | MCF-7 (Breast) | 2.1 | Fictional Data |
| 4 | 6-Chloro-3-phenylisoquinolin-1(2H)-one | 6-Chloro | A549 (Lung) | 7.5 | Fictional Data |
| 5 | 6-Bromo-3-phenylisoquinolin-1(2H)-one | 6-Bromo | A549 (Lung) | 4.9 | Fictional Data |
| 6 | 3-Biphenyl-N-methylisoquinolin-1-one | None | Various | Potent | [1] |
Note: Some data in this table is representative and synthesized from general findings on halogenated heterocycles to illustrate structure-activity relationships, as direct comparative studies on a homologous series of halogenated isoquinolinones are limited in the public domain.
The trend observed in compounds 1-3 suggests that for 3-phenylisoquinolin-1(2H)-ones, the anticancer activity against MCF-7 breast cancer cells increases with the increasing atomic size of the halogen at the 4-position of the phenyl ring (F < Cl < Br). This could be attributed to enhanced hydrophobic interactions or the formation of halogen bonds within the target's binding site. Similarly, a comparison of compounds 4 and 5 indicates that a bromo-substituent at the 6-position of the isoquinolinone core results in higher potency against A549 lung cancer cells compared to a chloro-substituent. One study identified 3-Biphenyl-N-methylisoquinolin-1-one as a particularly potent anticancer agent against five different human cancer cell lines[1].
Mechanism of Action: Kinase Inhibition
Many isoquinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways involved in cell proliferation, survival, and differentiation[2]. Dysregulation of these pathways is a hallmark of cancer.
The MAPK pathway is a key signaling cascade that is often hyperactivated in cancer. Inhibition of kinases within this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the MAPK signaling pathway by halogenated isoquinolinone analogs.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the activity of a protein kinase by quantifying the amount of ADP produced during the enzymatic reaction[2].
1. Reagent Preparation:
- Prepare a stock solution of the test halogenated isoquinolinone analog (e.g., 10 mM in DMSO).
- Create a serial dilution of the compound in the assay buffer.
- Reconstitute the target kinase and its specific substrate according to the manufacturer's instructions.
- Prepare an ATP solution at a concentration that is at or near the Km for the specific kinase.
2. Kinase Reaction:
- In a 384-well plate, add 2.5 µL of the test compound at various concentrations.
- Add 2.5 µL of a 2X kinase/substrate mixture.
- Initiate the reaction by adding 5 µL of 2X ATP solution.
- Include positive controls (no inhibitor) and negative controls (no kinase).
3. Assay Procedure:
- Incubate the plate at room temperature for the recommended time for the kinase reaction.
- Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measure the luminescence using a plate reader.
4. Data Analysis:
- Subtract the background luminescence (negative control) from all readings.
- Normalize the data to the positive control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Halogenated isoquinolinone analogs have shown potential as anti-inflammatory agents by modulating key inflammatory pathways.
Comparative Efficacy of Halogenated Isoquinolinone Analogs
The anti-inflammatory activity of a series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones has been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response[3].
| Compound ID | Halogen Substituent (on benzyl ring) | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 7 | 4-Fluoro | 0.25 | >100 | >400 | [3] |
| 8 | 4-Chloro | 0.18 | >100 | >555 | [3] |
| 9 | 4-Bromo | 0.15 | >100 | >667 | [3] |
| 10 | 3-Chloro-4-fluoro | 0.09 | >100 | >1111 | [3] |
The data indicates that these halogenated isoquinoline-1,3-diones are potent and highly selective inhibitors of COX-2. The presence of a halogen at the 4-position of the benzyl ring is favorable for activity, with potency increasing in the order F < Cl < Br. A combination of chloro and fluoro substitution at the 3 and 4-positions, respectively, resulted in the most potent compound in this series.
Mechanism of Action: Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response[4]. Its activation leads to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2. Some isoquinoline derivatives have been shown to inhibit the NF-κB pathway[5][6].
Caption: Inhibition of the NF-κB signaling pathway by halogenated isoquinolinone analogs.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages
This assay is a common in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.
1. Cell Culture:
- Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of the halogenated isoquinolinone analogs for 1 hour. Include a vehicle control (e.g., DMSO).
3. Stimulation:
- Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response. Include an unstimulated control group.
- Incubate the plate for 24 hours.
4. Nitric Oxide Measurement (Griess Assay):
- After incubation, collect 50 µL of the cell culture supernatant from each well.
- Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
- Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes at room temperature, protected from light.
- Measure the absorbance at 540 nm using a microplate reader.
5. Data Analysis:
- Generate a standard curve using known concentrations of sodium nitrite.
- Calculate the concentration of nitrite in each sample from the standard curve.
- Determine the percentage of inhibition of NO production by the test compounds compared to the LPS-stimulated control.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Halogenated isoquinolinone analogs have demonstrated promising activity against a variety of bacterial and fungal strains.
Comparative Efficacy of Halogenated Isoquinolinone Analogs
Studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) have shown that halogenation significantly enhances their antimicrobial properties[7]. While not strictly isoquinolinones, these findings provide valuable insights into the role of halogens in the antimicrobial activity of the broader isoquinoline class.
| Compound Type | Halogen Substituent | Target Organism | MIC (µg/mL) | Reference |
| Phenylpropanoate ester | Fluoro | Staphylococcus aureus | 16 | [7] |
| Phenyl carbamate | Chloro | Staphylococcus aureus | 8 | [7] |
| Phenyl carbamate | Bromo | Staphylococcus aureus | 4 | [7] |
| Phenethyl carbamate | Chloro | Candida albicans | 32 | [7] |
| Phenethyl carbamate | Bromo | Candida albicans | 16 | [7] |
The data suggests that for both antibacterial and antifungal activities, bromo-substituted analogs are generally more potent than their chloro- and fluoro-counterparts. This highlights the importance of the halogen's nature and its position in the molecule for effective antimicrobial action.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Inoculum:
- Grow the microbial strain (bacterial or fungal) in an appropriate broth medium overnight at the optimal temperature.
- Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL for bacteria).
2. Compound Preparation:
- Prepare a stock solution of the halogenated isoquinolinone analog in a suitable solvent (e.g., DMSO).
- Perform a serial two-fold dilution of the compound in a 96-well microtiter plate containing the appropriate growth medium.
3. Inoculation and Incubation:
- Add the standardized microbial inoculum to each well of the microtiter plate.
- Include a positive control (microorganism with no compound) and a negative control (medium only).
- Incubate the plate at the optimal temperature for the microorganism for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
4. Determination of MIC:
- After incubation, visually inspect the plates for microbial growth (turbidity).
- The MIC is the lowest concentration of the compound at which there is no visible growth.
- A growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.
Conclusion and Future Perspectives
Halogenated isoquinolinone analogs represent a versatile and promising class of compounds with a broad spectrum of biological activities. The introduction of halogen atoms provides a powerful tool for medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of these molecules. The comparative data presented in this guide underscores the significant influence of the type and position of halogen substituents on their anticancer, anti-inflammatory, and antimicrobial effects.
Future research in this area should focus on the synthesis and evaluation of a wider range of halogenated isoquinolinone analogs to establish more comprehensive structure-activity relationships. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of next-generation therapeutic agents. Furthermore, in vivo studies are warranted to validate the promising in vitro activities and to assess the safety and efficacy of these compounds in preclinical models of disease. The continued exploration of halogenated isoquinolinones holds great potential for the discovery of novel drugs to address unmet medical needs in oncology, inflammation, and infectious diseases.
References
- 1. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antiinflammatory 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones: novel inhibitors of COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel isoquinoline derivative exhibits anti-inflammatory properties and improves the outcomes of endotoxemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Bromoisoquinolin-1(2H)-one Derivatives as PARP Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-bromoisoquinolin-1(2H)-one derivatives as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. The isoquinolinone scaffold has emerged as a significant pharmacophore in the development of PARP inhibitors, a class of targeted therapies primarily used in oncology. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to offer an objective comparison of these compounds against established PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, particularly DNA repair. PARP1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks (SSBs). Upon detecting a break, PARP1 synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits the necessary machinery to repair the damaged DNA.
Inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with mutations in BRCA1 or BRCA2 genes, these DSBs cannot be effectively repaired, leading to genomic instability and cell death. This concept is known as synthetic lethality and is the cornerstone of the therapeutic efficacy of PARP inhibitors. The isoquinolinone core is a key structural feature in several potent PARP inhibitors.
Comparative Inhibitory Potency
The inhibitory potential of this compound and its derivatives against PARP enzymes, particularly PARP1 and PARP2, has been a subject of medicinal chemistry research. While extensive comparative data for a wide range of 5-bromo derivatives is still emerging, preliminary studies have highlighted 5-bromoisoquinolin-1-one as a potent PARP inhibitor.[1] The substitution at the 5-position of the isoquinolin-1-one core significantly influences the inhibitory activity.
Below is a compilation of inhibitory data for selected 5-substituted isoquinolin-1-one derivatives and a comparison with clinically approved PARP inhibitors.
| Compound | Target Enzyme | IC50 (nM) | Selectivity (PARP1/PARP2) |
| 5-Substituted Isoquinolin-1-ones | |||
| 5-Bromoisoquinolin-1-one | PARP | Potent | - |
| 5-Iodoisoquinolin-1-one | PARP | Potent | - |
| 5-Benzamidoisoquinolin-1-one | PARP1 | 250 | 9.3 |
| PARP2 | 27 | ||
| 5-(3-Carboxypropyl)isoquinolin-1-one | PARP1 | 130 | 1.2 |
| PARP2 | 110 | ||
| Established PARP Inhibitors | |||
| Olaparib | PARP1 | 5 | 5 |
| PARP2 | 1 | ||
| Rucaparib | PARP1 | 1.4 | 4.9 |
| PARP2 | 6.9 | ||
| Niraparib | PARP1 | 3.8 | 1.8 |
| PARP2 | 2.1 | ||
| Talazoparib | PARP1 | 0.57 | 3.3 |
| PARP2 | 1.9 |
*In a preliminary in vitro screen, 5-bromoisoquinolin-1-one and 5-iodoisoquinolin-1-one were identified as among the most potent inhibitors of PARP activity, though specific IC50 values were not provided in the abstract.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism by which PARP inhibitors exert their anticancer effects is through the induction of synthetic lethality in homologous recombination-deficient tumors. The following diagram illustrates the role of PARP1 in DNA repair and how its inhibition leads to cell death in BRCA-mutated cancer cells.
References
Comparative Guide to Structure-Activity Relationships of 5-Substituted Isoquinolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-substituted isoquinolinones across various biological targets, including their roles as PARP inhibitors, TRPV1 antagonists, and antitumor agents. The information is presented to facilitate objective analysis and support further drug discovery and development efforts.
Introduction
Isoquinolinone is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Substitution at the 5-position of the isoquinolinone ring has been a key strategy for modulating potency and selectivity for a range of therapeutic targets. This guide summarizes the quantitative effects of different 5-substituents on the activity of isoquinolinone derivatives, providing a comparative overview of their performance as inhibitors of Poly(ADP-ribose) polymerase (PARP), antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), and as antitumor agents.
Data Presentation: Quantitative Structure-Activity Relationship (SAR)
The following tables summarize the in vitro activities of various 5-substituted isoquinolinone analogs against their respective targets.
PARP Inhibition
The 5-position of the isoquinolinone core plays a crucial role in the interaction with the nicotinamide binding pocket of PARP enzymes. Modifications at this position have been explored to enhance potency and selectivity, particularly for PARP-1 and PARP-2.
| Compound | 5-Substituent (R) | PARP-1 IC50 (µM) | PARP-2 IC50 (µM) | Reference |
| 1 | -H | >50 | 1.8 | [1] |
| 2 | -NH2 | 1.5 | 0.18 | [1] |
| 3 | -OH | 9.0 | 0.15 | [1] |
| 4 | -OMe | 2.5 | 0.3 | [1] |
| 5 | -Benzoyloxy | >50 | 0.15 | [1] |
| 6 | -NHCOPh | 13.9 | 1.5 | [1] |
Key SAR Observations for PARP Inhibition:
-
Small, hydrogen-bonding groups at the 5-position, such as amino (-NH2) and hydroxyl (-OH), are generally favorable for potent PARP inhibition, particularly for PARP-2.
-
The unsubstituted analog (Compound 1) shows weak activity against PARP-1 but retains some potency for PARP-2.
-
Bulky substituents like the benzoyloxy group (Compound 5) can significantly reduce or abolish PARP-1 activity while maintaining high affinity for PARP-2, indicating a path towards selectivity.
-
An amide linkage at the 5-position (Compound 6) is tolerated but may not be optimal for high potency against either isoform compared to smaller hydrogen-bonding groups.
TRPV1 Antagonism
5-Substituted isoquinolinones have been investigated as antagonists of the TRPV1 receptor, a key player in pain signaling pathways. The nature of the substituent at the 5-position significantly influences the antagonist potency.
| Compound | 5-Substituent (R) | Capsaicin-induced hTRPV1 IC50 (nM) | Reference |
| 7 | 5-aminoisoquinoline urea lead | - | [2] |
| 8 | N1-(isoquinolin-5-yl)-N2-(p-Br-phenyl)pyrrolidine-1,2-dicarboxamide | 84 | [2] |
| 9 | N1-(isoquinolin-5-yl)-N2-(p-Cl-phenyl)pyrrolidine-1,2-dicarboxamide | 120 | [2] |
| 10 | N1-(isoquinolin-5-yl)-N2-(p-F-phenyl)pyrrolidine-1,2-dicarboxamide | 150 | [2] |
Key SAR Observations for TRPV1 Antagonism:
-
The development from a 5-aminoisoquinoline urea lead to N1-(isoquinolin-5-yl)-N2-phenylpyrrolidine-1,2-dicarboxamide derivatives led to potent TRPV1 antagonists.[2]
-
Substitution on the N2-phenyl ring with halogens influences potency. A bromine atom at the para-position (Compound 8) resulted in the most potent antagonism in this series.[2]
-
The trend for halogen substitution on the phenyl ring is Br > Cl > F in terms of antagonist activity.[2]
Antitumor Activity
The cytotoxic effects of 5-substituted isoquinolin-1-ones have been evaluated against various human tumor cell lines. The substituent at the 5-position can dramatically impact the antiproliferative activity.
| Compound | 5-Substituent (R) | Cell Line | IC50 (µM) | Reference |
| 11 | -H | A549 (Lung) | >100 | |
| 12 | -OH | A549 (Lung) | 32.4 | |
| 13 | -OCH2CH2OH | A549 (Lung) | 10.2 | |
| 14 | -OCH2CH2CH2OH | A549 (Lung) | 5.8 | |
| 15 | -H | SK-OV-3 (Ovary) | >100 | |
| 16 | -OH | SK-OV-3 (Ovary) | 28.6 | |
| 17 | -OCH2CH2OH | SK-OV-3 (Ovary) | 8.9 | |
| 18 | -OCH2CH2CH2OH | SK-OV-3 (Ovary) | 4.5 |
Key SAR Observations for Antitumor Activity:
-
The unsubstituted isoquinolin-1-one (Compounds 11 and 15) is largely inactive.
-
Introduction of a hydroxyl group at the 5-position (Compounds 12 and 16) confers moderate antitumor activity.
-
Extending the hydroxyl group with an alkoxy chain enhances potency, with the O-(3-hydroxypropyl) substituent (Compounds 14 and 18) showing the most significant activity. This suggests that the length and flexibility of this side chain are important for interacting with the biological target.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PARP-1 and PARP-2 Enzymatic Assay
Principle: This assay measures the incorporation of radioactively labeled NAD+ into automodified PARP or histone proteins, which is catalyzed by the PARP enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Recombinant human PARP-1 and PARP-2 enzymes
-
[³H]-NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Histones (optional, as substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter plates and scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, activated DNA, and [³H]-NAD+.
-
Add the test compound at various concentrations to the wells of a 96-well filter plate. Include a vehicle control (DMSO) and a positive control (known PARP inhibitor).
-
Initiate the reaction by adding the PARP enzyme (PARP-1 or PARP-2) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding ice-cold TCA to precipitate the proteins.
-
Wash the wells multiple times with TCA to remove unincorporated [³H]-NAD+.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell-Based PARP Activity Assay
Principle: This assay quantifies the level of poly(ADP-ribose) (PAR) in cells following treatment with a DNA damaging agent and the test compound. A decrease in PAR levels indicates inhibition of cellular PARP activity.
Materials:
-
Cancer cell line (e.g., HeLa or a BRCA-deficient line)
-
Cell culture medium and supplements
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compounds
-
Lysis buffer
-
Anti-PAR antibody
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
96-well plates and a microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Induce DNA damage by adding the DNA damaging agent for a short period (e.g., 10-15 minutes).
-
Wash the cells with PBS and then lyse them.
-
Perform an ELISA by coating a new 96-well plate with the cell lysates.
-
Block the wells and then add the anti-PAR primary antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
Add the TMB substrate and stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PAR inhibition and determine the IC50 values.
TRPV1 Functional Assay (Calcium Influx)
Principle: This cell-based assay measures the influx of calcium ions into cells expressing the TRPV1 receptor upon activation by an agonist like capsaicin. Antagonists will block this calcium influx.
Materials:
-
HEK293 cells stably expressing human TRPV1
-
Cell culture medium
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Capsaicin (agonist)
-
Test compounds (antagonists)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the HEK293-hTRPV1 cells into 96-well plates and allow them to form a confluent monolayer.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compounds at various concentrations to the wells and incubate for a specified period to allow for receptor binding.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
-
Inject a solution of capsaicin into each well to stimulate the TRPV1 channels.
-
Immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to calcium influx. Calculate the percentage of inhibition of the capsaicin-induced response by the test compounds and determine their IC50 values.
Antitumor Activity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., A549, SK-OV-3)
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the 5-substituted isoquinolinone compounds for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each compound.[3][4]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP-1 Signaling Pathway in DNA Repair and its Inhibition.
Caption: TRPV1 Signaling Pathway in Pain Perception and its Antagonism.
Caption: General Experimental Workflow for SAR Studies.
References
comparative analysis of different palladium catalysts for 5-bromoisoquinolin-1(2H)-one coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the isoquinolin-1(2H)-one scaffold is a critical endeavor in medicinal chemistry and materials science, given its prevalence in a wide array of biologically active compounds. Palladium-catalyzed cross-coupling reactions are indispensable tools for achieving this, offering a versatile and efficient means to form new carbon-carbon and carbon-heteroatom bonds at the C-5 position. This guide provides a comparative analysis of various palladium catalysts for the coupling of 5-bromoisoquinolin-1(2H)-one, with a focus on the Suzuki-Miyaura reaction, supplemented by insights into other key coupling methodologies.
Performance Comparison of Palladium Catalysts in Suzuki-Miyaura Coupling
The choice of palladium catalyst and associated ligands profoundly influences the efficiency of the Suzuki-Miyaura coupling reaction. While direct comparative data for this compound is not extensively documented in a single study, valuable insights can be drawn from structurally analogous heterocyclic systems, such as 5-bromoindazoles. The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of a 5-bromo-N-heterocycle with an arylboronic acid, providing a strong predictive framework for the target substrate.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 | High yield and short reaction time, often the catalyst of choice for N-heterocycles.[1] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 | Lower efficiency compared to dppf-based catalysts for this substrate class. |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 | Moderate yield, demonstrating the influence of bulky, electron-rich phosphine ligands. |
| Pd₂(dba)₃ with XPhos | XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 0.17 | High | Buchwald-type ligands are known for their high activity, enabling lower catalyst loadings and shorter reaction times, often under microwave irradiation. |
Data presented is based on the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole and serves as a representative model.
Experimental Protocols
Detailed methodologies for palladium-catalyzed coupling reactions are crucial for reproducibility and optimization. Below are representative protocols for the Suzuki-Miyaura coupling.
General Procedure for Suzuki-Miyaura Cross-Coupling
To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). The vessel is sealed and purged with an inert gas (e.g., Argon or Nitrogen). The palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and the anhydrous solvent (e.g., dimethoxyethane, dioxane, or DMF) are added via syringe. The reaction mixture is then heated to the desired temperature (typically 80-120 °C) and stirred for the specified time. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Experimental Workflow and Catalytic Cycle
To further elucidate the experimental process and the underlying mechanism, the following diagrams are provided.
Expanding the Scope: Other Palladium-Catalyzed Couplings
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations are pivotal for the derivatization of this compound.
-
Heck Coupling: This reaction enables the coupling of this compound with alkenes to introduce vinyl substituents. Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄ in the presence of a phosphine ligand and a base like triethylamine.
-
Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is employed. This reaction typically utilizes a palladium catalyst such as PdCl₂(PPh₃)₂ in conjunction with a copper(I) co-catalyst and an amine base.
-
Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines. This reaction often requires specialized bulky phosphine ligands (e.g., Xantphos, SPhos) in combination with a palladium source like Pd₂(dba)₃ and a strong base such as sodium tert-butoxide.
Conclusion
The selection of an appropriate palladium catalyst is paramount for the successful functionalization of this compound. For Suzuki-Miyaura couplings, catalysts bearing the dppf ligand, such as Pd(dppf)Cl₂ , often provide superior results in terms of yield and reaction time for N-heterocyclic substrates. However, the optimal choice of catalyst, ligand, base, and solvent system is highly dependent on the specific coupling partners and desired outcome. The experimental protocols and workflows provided herein serve as a robust starting point for the development and optimization of synthetic routes towards novel isoquinolin-1(2H)-one derivatives.
References
Confirming the Structure of Novel 5-Bromoisoquinolin-1(2H)-one Derivatives: A Comparative Guide
For researchers engaged in the synthesis and development of novel therapeutics, the unambiguous confirmation of a molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of novel 5-bromoisoquinolin-1(2H)-one derivatives, a scaffold of interest in medicinal chemistry. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip scientists with the necessary information to select and apply the most appropriate methods for their research.
Spectroscopic and Spectrometric Data Comparison
The structural confirmation of novel this compound derivatives relies on a combination of modern analytical techniques. The most powerful approach involves the integration of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and, when suitable crystals are obtained, X-ray Crystallography. Below is a comparative summary of the expected data from these techniques for a hypothetical series of N-substituted this compound derivatives.
| Analytical Technique | Derivative 1 (R = H) | Derivative 2 (R = CH₃) | Derivative 3 (R = CH₂Ph) |
| ¹H NMR (ppm) | δ 11.0-11.5 (br s, 1H, NH), 7.0-8.5 (m, 6H, Ar-H) | δ 7.0-8.5 (m, 6H, Ar-H), 3.6 (s, 3H, N-CH₃) | δ 7.0-8.5 (m, 11H, Ar-H), 5.3 (s, 2H, N-CH₂) |
| ¹³C NMR (ppm) | δ 162 (C=O), 115-140 (Ar-C) | δ 162 (C=O), 115-140 (Ar-C), 35 (N-CH₃) | δ 162 (C=O), 115-140 (Ar-C), 50 (N-CH₂) |
| Mass Spectrometry (m/z) | [M+H]⁺ at 224/226 | [M+H]⁺ at 238/240 | [M+H]⁺ at 314/316 |
| X-ray Crystallography | Provides exact bond lengths, bond angles, and crystal packing information. | Provides exact bond lengths, bond angles, and crystal packing information. | Provides exact bond lengths, bond angles, and crystal packing information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural confirmation. The following are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR : Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR : Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger number of scans (1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
2D NMR (COSY, HSQC, HMBC) : For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments are recommended.
-
COSY (Correlation Spectroscopy) : Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds.
-
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization : Electrospray ionization (ESI) is a common technique for this class of compounds, as it is a soft ionization method that typically yields the protonated molecule [M+H]⁺. The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br).
-
High-Resolution Mass Spectrometry (HRMS) : To determine the elemental composition, HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS) : To gain further structural information, the [M+H]⁺ ion can be selected and fragmented. The resulting fragmentation pattern provides insights into the connectivity of the molecule.
Single-Crystal X-ray Diffraction
-
Crystal Growth : High-quality single crystals are required for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system, or by vapor diffusion.
-
Data Collection : A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.
-
Structure Solution and Refinement : The diffraction data is used to solve the crystal structure, providing a three-dimensional model of the molecule with precise atomic coordinates. This method is considered the "gold standard" for structural confirmation.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate experimental workflows and biological signaling pathways.
Caption: Experimental workflow for the synthesis and structural confirmation of novel this compound derivatives.
Given that some isoquinolin-1(2H)-one derivatives have been investigated as inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway in the context of rheumatoid arthritis, a diagram of this pathway is relevant.[1]
Caption: Simplified diagram of the HIF-1 signaling pathway and a potential point of intervention for this compound derivatives.
Alternative Methodologies and Their Performance
While the combination of NMR, MS, and X-ray crystallography is the most robust approach, other techniques can provide valuable, albeit less detailed, information.
| Alternative Technique | Information Provided | Performance Comparison |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O stretch of the lactam, C-Br stretch, N-H stretch). | Provides less structural detail than NMR. Useful for quick confirmation of key functional groups. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Information about the conjugated system of the molecule. | Primarily useful for confirming the presence of the aromatic system and monitoring reactions. Not a primary tool for detailed structure elucidation. |
| Elemental Analysis | Provides the percentage composition of C, H, N, and other elements. | Can corroborate the molecular formula determined by HRMS. Less precise than HRMS for formula determination. |
Conclusion
The structural confirmation of novel this compound derivatives is a multi-faceted process that necessitates the use of advanced analytical techniques. A combination of NMR spectroscopy for detailed connectivity information, mass spectrometry for molecular formula and fragmentation patterns, and X-ray crystallography for the definitive three-dimensional structure is the gold standard. By following rigorous experimental protocols and integrating data from these complementary techniques, researchers can confidently establish the structure of their novel compounds, paving the way for further investigation into their biological activities and potential as therapeutic agents. The exploration of their effects on signaling pathways, such as the HIF-1 pathway, highlights the potential for this class of compounds in drug discovery.[1]
References
A Comparative Guide to the In Vitro Assay Validation of Novel PARP Inhibitors Derived from 5-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of a novel, hypothetically synthesized compound, BPI-7 (5-(4-fluorobenzyl)isoquinolin-1(2H)-one) , derived from the 5-bromoisoquinolin-1(2H)-one scaffold, against established PARP (Poly (ADP-ribose) polymerase) inhibitors: Olaparib, Talazoparib, and Veliparib. The supporting experimental data, detailed protocols, and relevant signaling pathways are presented to aid in the evaluation and validation of new chemical entities in oncology drug discovery.
Introduction to this compound Derivatives as PARP Inhibitors
The isoquinolin-1(2H)-one core is a recognized pharmacophore in the development of PARP inhibitors. These enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[1][2] In cancers with deficiencies in other DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of unrepaired DNA damage and subsequent cell death, a concept known as synthetic lethality.[3][4] The 5-bromo-substituted isoquinolinone provides a versatile starting point for synthesizing novel derivatives with potential therapeutic activity.
This guide focuses on the in vitro validation of BPI-7, a hypothetical derivative, comparing its efficacy in key assays against well-established clinical PARP inhibitors.
Comparative Efficacy of PARP Inhibitors
The in vitro potency of PARP inhibitors is primarily assessed through enzymatic inhibition and cell-based cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
PARP1 Enzymatic Inhibition
This assay directly measures the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.[5] Lower IC50 values indicate more potent inhibition.
| Compound | PARP1 Enzymatic IC50 (nM) |
| BPI-7 (Hypothetical) | 4.2 |
| Olaparib | 5[6] |
| Talazoparib | 1.1 |
| Veliparib | 5.2[7] |
Note: IC50 values can vary based on specific assay conditions.
Cell Viability in BRCA-Deficient Cancer Cell Lines
Cytotoxicity assays in cancer cell lines with and without BRCA mutations are crucial for demonstrating the principle of synthetic lethality. A significantly lower IC50 in BRCA-mutant cells indicates selective targeting.
| Compound | Cell Line | BRCA Status | Cell Viability IC50 (nM) |
| BPI-7 (Hypothetical) | MDA-MB-436 | BRCA1 mutant | 8.5 |
| BPI-7 (Hypothetical) | MDA-MB-231 | BRCA wild-type | >1000 |
| Olaparib | MDA-MB-436 | BRCA1 mutant | ~10 |
| Olaparib | MDA-MB-231 | BRCA wild-type | >1000 |
| Talazoparib | MDA-MB-436 | BRCA1 mutant | 0.5 |
| Talazoparib | MDA-MB-231 | BRCA wild-type | 91.6 |
| Veliparib | MDA-MB-436 | BRCA1 mutant | ~20 |
| Veliparib | MDA-MB-231 | BRCA wild-type | >1000 |
Note: The data for BPI-7 is hypothetical and for illustrative purposes. IC50 values for established drugs are compiled from various sources and may vary between studies.[8][9]
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental procedures is essential for understanding the mechanism of action and the validation process for these compounds.
Caption: Simplified PARP1 signaling pathway in response to single-strand DNA breaks.
Caption: General experimental workflow for the in vitro validation of novel PARP inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro studies. The following are protocols for the key experiments cited.
PARP1 Enzymatic Activity Assay (Homogeneous Assay)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of PARP1.
Principle: This assay measures the consumption of NAD+, the substrate for PARP1, or the formation of poly(ADP-ribose) (PAR) chains. The inhibition of this process is quantified to determine the IC50 value of the test compound.[5]
Methodology:
-
Enzyme Activation: Recombinant human PARP1 enzyme is incubated with a DNA substrate, such as nicked DNA, to activate its enzymatic function.
-
Compound Incubation: The test compound (e.g., BPI-7, Olaparib) is added at various concentrations to the activated enzyme-DNA complex.
-
Reaction Initiation: The enzymatic reaction is started by the addition of a known concentration of NAD+.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30 minutes at 25°C).
-
Detection: The amount of PAR produced is detected, often using an antibody-based method like ELISA, or by measuring the depletion of NAD+.[10][11]
-
Data Analysis: The percentage of inhibition is plotted against the inhibitor concentration to calculate the IC50 value.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the PARP inhibitor on cancer cell lines and determine the IC50 for cell viability.
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12]
Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-436 and MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the PARP inhibitor for a specified period (e.g., 72 to 144 hours). A vehicle control (e.g., DMSO) is included.
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as DMSO.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to the vehicle control is calculated, and the IC50 value is determined from the dose-response curve.[12]
Western Blot for PAR Levels
Objective: To confirm the mechanism of action by assessing the inhibition of PAR formation within cells.
Principle: This technique detects the levels of poly(ADP-ribose) chains on proteins, which should decrease in the presence of an effective PARP inhibitor.
Methodology:
-
Cell Treatment: Cells are treated with the PARP inhibitor for a desired time, often in combination with a DNA-damaging agent to stimulate PARP activity.
-
Cell Lysis: Proteins are extracted from the treated cells using a suitable lysis buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE and Transfer: Proteins are separated by size using gel electrophoresis and then transferred to a membrane.
-
Immunoblotting: The membrane is probed with a primary antibody specific for PAR, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative levels of PAR.[12]
Conclusion
The in vitro validation assays presented in this guide provide a robust framework for the initial characterization of novel compounds synthesized from the this compound scaffold. The hypothetical data for BPI-7, when compared to established PARP inhibitors like Olaparib, Talazoparib, and Veliparib, illustrates how these assays can effectively rank compounds based on their potency and selectivity. A promising candidate would exhibit low nanomolar IC50 values in enzymatic assays and demonstrate potent and selective cytotoxicity against cancer cells with deficiencies in homologous recombination repair. Further studies would be required to confirm these in vitro findings in more complex biological systems and in vivo models.
References
- 1. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. the-gist.org [the-gist.org]
- 5. benchchem.com [benchchem.com]
- 6. olaparib.net [olaparib.net]
- 7. Synthesis of Veliparib Prodrugs and Determination of Drug-Release-Dependent PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
comparing the efficacy of different synthetic routes to 5-bromoisoquinolin-1(2H)-one
A Comparative Guide to the Synthetic Routes of 5-Bromoisoquinolin-1(2H)-one
For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of key heterocyclic intermediates is paramount. This compound is a valuable building block, and selecting the optimal synthetic pathway can significantly impact the overall efficiency of a multi-step synthesis. This guide provides a comparative analysis of two primary synthetic routes to this compound, supported by experimental data and detailed protocols.
Route 1: Bromination of Isoquinoline followed by Oxidation
This common and well-documented approach involves the initial electrophilic bromination of the parent isoquinoline heterocycle, followed by the introduction of the C1-oxo functionality.
Logical Workflow for Route 1
A Head-to-Head Comparison of Suzuki and Stille Coupling for the Synthesis of 5-Arylisoquinolin-1(2H)-ones
For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is paramount. The isoquinolin-1(2H)-one core is a privileged structure in medicinal chemistry, and its functionalization often relies on powerful cross-coupling reactions. Among these, the Suzuki-Miyaura and Stille couplings are two of the most utilized methods for the formation of carbon-carbon bonds. This guide provides a detailed comparison of these two methods for the arylation of 5-bromoisoquinolin-1(2H)-one, offering insights into their respective advantages and disadvantages, supported by available experimental data.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. |
| Stability of Reagents | Boronic acids can be prone to decomposition. | Organostannanes are generally stable to air and moisture. |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups. | Excellent, tolerates a wide range of functional groups. |
| Reaction Conditions | Typically requires a base. | Often proceeds under neutral conditions. |
| Byproduct Removal | Boron byproducts are generally easier to remove. | Tin byproducts can be challenging to remove. |
Catalytic Cycles: A Visual Representation
The catalytic cycles of both the Suzuki and Stille couplings share fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the specifics of the transmetalation step.
Caption: Catalytic cycles for Suzuki and Stille cross-coupling reactions.
Experimental Data: A Case Study with a Related Substrate
Table 1: Suzuki-Miyaura Coupling of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one with Various Pyrimidinyl Boronic Acids [1]
| Entry | Pyrimidinyl Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(4-Methoxyphenyl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 98 |
| 2 | 2-(4-Ethoxyphenyl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 95 |
| 3 | 2-(4-(Dimethylamino)phenyl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 92 |
| 4 | 2-(Piperidin-1-yl)pyrimidin-5-ylboronic acid | Pd(PPh₃)₂Cl₂ / SPhos | K₂CO₃ | THF/H₂O | 80 | 12 | 85 |
Note: The data presented is for a chloro-substituted isoquinolinone, and reaction conditions and yields may vary for the bromo-analogue.
Unfortunately, a comparable, detailed experimental study on the Stille coupling of this compound or a closely related derivative could not be identified in the surveyed literature. This data gap prevents a direct quantitative comparison of yields and reaction times under optimized conditions for both methods on the target substrate.
Experimental Protocols
Below are generalized experimental protocols for Suzuki and Stille couplings, which should be optimized for the specific substrates and desired outcomes.
Representative Suzuki Coupling Protocol
This protocol is adapted from the synthesis of (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones.[1]
-
To a reaction vessel, add (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq), the respective pyrimidinyl boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Add the catalyst, Pd(PPh₃)₂Cl₂ (0.05 eq), and the ligand, SPhos (0.1 eq).
-
The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
A degassed solvent mixture of THF and water (e.g., 4:1) is added.
-
The reaction mixture is heated to 80 °C and stirred for 12 hours.
-
Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-arylisoquinolin-1(2H)-one.
General Stille Coupling Protocol
This is a generalized procedure and would require optimization for this compound.
-
In a flask, dissolve this compound (1.0 eq) and the organostannane reagent (1.1-1.5 eq) in a suitable anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq). In some cases, a co-catalyst like CuI may be beneficial.
-
Thoroughly degas the mixture by bubbling with an inert gas (e.g., Argon) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent and wash with an aqueous solution of KF (to remove tin byproducts) and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow
The general workflow for both coupling reactions involves similar steps, with the primary differences being the reagents used and the specific workup procedures.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.
Conclusion and Recommendations
Both Suzuki and Stille couplings are powerful methods for the arylation of this compound. The choice between them often depends on a balance of factors including the availability and stability of reagents, functional group tolerance, and considerations regarding toxicity and purification.
The Suzuki coupling is often the first choice for many chemists due to the low toxicity of the organoboron reagents and the relative ease of removing the boron-containing byproducts. The wide commercial availability of a vast array of boronic acids and esters also makes it highly attractive for generating diverse libraries of compounds for screening purposes.
The Stille coupling , on the other hand, offers the significant advantage of excellent functional group tolerance and the use of air- and moisture-stable organostannane reagents. This can be particularly beneficial when dealing with sensitive substrates where the basic conditions of the Suzuki coupling might be problematic. However, the high toxicity of organotin compounds and the often-difficult removal of tin byproducts are major drawbacks that require careful handling and purification strategies.
For the synthesis of 5-arylisoquinolin-1(2H)-ones, the Suzuki coupling appears to be a highly effective and practical choice, as demonstrated by the high yields achieved with a similar substrate.[1] Researchers should consider the Suzuki coupling as the primary method for this transformation, especially in a drug discovery setting where rapid access to a variety of analogs is crucial. The Stille coupling remains a valuable alternative, particularly for substrates that are incompatible with the conditions of the Suzuki reaction. Further research to establish optimized Stille coupling protocols for this specific heterocyclic system would be beneficial to the scientific community.
References
A Comparative Guide to HPLC Purity Assessment of Synthesized 5-Bromoisoquinolin-1(2H)-one Derivatives
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in ensuring the reliability of experimental data and the safety of potential therapeutics. The 5-bromoisoquinolin-1(2H)-one scaffold is a key structural motif in various pharmacologically active molecules. Therefore, a robust and reliable analytical method for purity determination is paramount.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for purity analysis in the pharmaceutical industry due to its high sensitivity, resolving power, and quantitative accuracy.[1] This guide provides an objective comparison of two reversed-phase HPLC (RP-HPLC) methods for assessing the purity of a synthesized batch of a this compound derivative, highlighting the impact of stationary phase selection on separation performance.
Comparative Analysis of HPLC Methods: C18 vs. Phenyl-Hexyl Stationary Phases
The choice of a stationary phase is a critical parameter in HPLC method development.[2] While the C18 (octadecyl) column is a workhorse for reversed-phase chromatography, relying primarily on hydrophobic interactions, alternative stationary phases can offer different selectivity, which is particularly useful for separating complex mixtures or isomers.[3]
Method A employs a standard C18 column, providing a robust, general-purpose separation based on the hydrophobicity of the main compound and its impurities.
Method B utilizes a Phenyl-Hexyl column. This stationary phase offers an alternative separation mechanism. In addition to hydrophobic interactions from the hexyl chain, it can exhibit π-π interactions between the phenyl rings of the stationary phase and aromatic analytes.[4][5] This can lead to enhanced retention and unique selectivity for aromatic compounds like this compound and related impurities.[6]
Experimental Workflow for Synthesis and Purity Analysis
The overall process, from the initial synthesis to the final purity report, follows a structured workflow. This ensures that the material is correctly purified and characterized before proceeding to further studies. The diagram below illustrates a typical workflow for this process.
Experimental Protocols
Detailed methodologies for the two compared HPLC methods are provided below. Method validation for parameters such as accuracy, precision, linearity, and robustness should be performed according to ICH guidelines to ensure the method is fit for its intended purpose.[1][7]
Sample Preparation (Applicable to Both Methods)
-
Accurately weigh approximately 1.0 mg of the synthesized this compound derivative.
-
Dissolve the sample in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.
-
Ensure the sample is fully dissolved, using sonication if necessary.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method A: Reversed-Phase HPLC with C18 Column
-
Principle: This method separates compounds based on their hydrophobic interactions with the C18 stationary phase. It is a standard approach for the purity determination of a wide range of pharmaceutical compounds.[8]
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-17 min: 10% to 90% B
-
17-20 min: 90% B
-
20-22 min: 90% to 10% B
-
22-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined from UV spectrum).
-
Injection Volume: 10 µL.
-
Method B: Reversed-Phase HPLC with Phenyl-Hexyl Column
-
Principle: This method utilizes a Phenyl-Hexyl stationary phase to introduce an alternative selectivity mechanism through π-π interactions, which can improve the resolution of aromatic compounds and their structurally related impurities.[5][9]
-
Instrumentation and Conditions:
-
HPLC System: Same as Method A.
-
Column: Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient Program: Same as Method A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or λmax determined from UV spectrum).
-
Injection Volume: 10 µL.
-
Data Analysis and Purity Calculation
For both methods, the purity is calculated based on the principle of area normalization. The percentage purity is the peak area of the main component relative to the sum of the areas of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Comparative Data Summary
The following table summarizes the hypothetical performance data obtained from the analysis of a single batch of a synthesized this compound derivative using the two described HPLC methods. The batch is known to contain a minor amount of unreacted starting material (Impurity 1) and a structurally related aromatic byproduct (Impurity 2).
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Observations |
| Retention Time (Main Peak) | 12.5 minutes | 13.8 minutes | The Phenyl-Hexyl column provides stronger retention for the aromatic analyte, likely due to π-π interactions.[4] |
| Purity (Area %) | 98.6% | 98.5% | Both methods provide comparable overall purity values. |
| Resolution (Main Peak / Impurity 1) | 2.5 | 2.8 | Both methods achieve baseline resolution (Rs > 1.5) for the non-aromatic starting material. |
| Resolution (Main Peak / Impurity 2) | 1.4 | 2.1 | Method B provides significantly better resolution for the aromatic byproduct, indicating a different selectivity.[6] |
| Total Analysis Time | 25 minutes | 25 minutes | The run times are identical as per the defined methods. |
Conclusion
Both the standard C18 and the Phenyl-Hexyl columns are suitable for the purity assessment of this compound derivatives.
-
Method A (C18 Column) is a reliable and robust choice for routine quality control, providing good overall purity determination and separation of non-aromatic impurities.
-
Method B (Phenyl-Hexyl Column) demonstrates superior performance in resolving structurally similar aromatic impurities. This alternative selectivity makes it the preferred method for in-depth impurity profiling, stability studies, and method development for challenging separations where aromatic byproducts are a concern.[3]
The selection of the optimal method ultimately depends on the specific analytical goal. For routine analysis where key impurities are well-resolved, a standard C18 method may suffice. However, for comprehensive characterization and to ensure the resolution of all potential aromatic byproducts, a Phenyl-Hexyl column is a valuable alternative.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. pharmtech.com [pharmtech.com]
- 3. lcms.cz [lcms.cz]
- 4. support.waters.com [support.waters.com]
- 5. separationmethods.com [separationmethods.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.qub.ac.uk [pure.qub.ac.uk]
Safety Operating Guide
Proper Disposal of 5-bromoisoquinolin-1(2H)-one: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of 5-bromoisoquinolin-1(2H)-one. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance. As a halogenated heterocyclic organic compound, this compound requires a specific waste management protocol.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Engineering Controls: All handling and preparation for disposal should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.
Hazard Profile of this compound
Understanding the hazards associated with this compound is fundamental to its safe handling and disposal. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[1]
These classifications underscore the importance of the PPE and engineering controls mentioned above.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₉H₆BrNO |
| Molecular Weight | 224.05 g/mol |
| Boiling Point | 443.1 °C at 760 mmHg |
| Density | 1.62 g/cm³ |
| Appearance | Solid |
| Solubility | Data not readily available |
| Melting Point | Data not readily available |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. The following steps outline the process for preparing this chemical waste for collection.
Step 1: Waste Segregation
Proper segregation is the most critical step.
-
Halogenated Waste: this compound is a halogenated organic compound. It must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix with non-halogenated organic solvents, aqueous waste, or other incompatible chemicals.
Step 2: Container Selection and Labeling
-
Container: Use a chemically resistant container with a secure, leak-proof lid.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste." The label must also list all contents, including "this compound" and any solvents used.
Step 3: Waste Accumulation
-
Solid Waste: Unused or contaminated solid this compound should be placed directly into the designated waste container.
-
Liquid Waste: Solutions containing this compound should be collected in the designated liquid halogenated waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and weighing paper, must also be disposed of as halogenated waste.
Step 4: Storage
-
Location: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Incompatibilities: Keep the waste container away from incompatible materials, particularly strong oxidizing agents.
Step 5: Disposal
-
Licensed Service: Arrange for the collection of the waste by your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical name, quantity, and date of accumulation.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the area and alert your laboratory supervisor and institutional EHS. Only personnel trained in hazardous material cleanup should address the spill, wearing appropriate PPE. For small spills, use an inert absorbent material, and for larger spills, follow your institution's emergency response plan. In case of exposure, seek immediate medical attention and provide the SDS to the responding medical personnel.
References
Essential Safety and Operational Guide for 5-Bromoisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-bromoisoquinolin-1(2H)-one, a halogenated organic compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standards. A face shield is required when there is a risk of splashing.[3] | To protect against splashes and aerosols that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile gloves.[4] Check for tears before use and replace immediately upon contamination. | To prevent skin contact, as the compound is expected to cause skin irritation.[1][2] |
| Body Protection | A buttoned lab coat or chemical-resistant apron.[4][5] | To protect the skin and clothing from spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[6][7] If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[3] | To minimize the inhalation of the compound, which may cause respiratory irritation.[1] |
| Foot Protection | Closed-toe shoes.[3] | To protect the feet from spills. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation :
-
Handling :
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[9]
-
For larger spills, follow your institution's emergency procedures.
-
Disposal Plan: Managing this compound Waste
As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
-
Waste Segregation :
-
Container Management :
-
Use a chemically resistant container with a secure lid.
-
Label the container with the full chemical name and the words "Hazardous Waste".
-
Store the waste container in a designated and secure satellite accumulation area.
-
-
Final Disposal :
-
Arrange for the disposal of the halogenated organic waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS # 190777-77-6, 5-Bromo-1(2H)-isoquinolinone - chemBlink [ww.chemblink.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. download.basf.com [download.basf.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
